RMS-07
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H40N8O2 |
|---|---|
Peso molecular |
604.7 g/mol |
Nombre IUPAC |
N-(2,6-diethylphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-(prop-2-enoylamino)anilino]-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxamide |
InChI |
InChI=1S/C35H40N8O2/c1-5-23-9-8-10-24(6-2)32(23)39-34(45)27-15-16-43-30(27)14-11-25-22-36-35(40-33(25)43)38-28-13-12-26(21-29(28)37-31(44)7-3)42-19-17-41(4)18-20-42/h7-10,12-13,15-16,21-22H,3,5-6,11,14,17-20H2,1-2,4H3,(H,37,44)(H,39,45)(H,36,38,40) |
Clave InChI |
QMTKZAHTDPRIFJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=C3CCC4=CN=C(N=C4N3C=C2)NC5=C(C=C(C=C5)N6CCN(CC6)C)NC(=O)C=C |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Identity of RMS-07: A Search for a Novel Mechanism of Action
The investigational compound designated RMS-07 remains elusive within the public scientific domain. Extensive searches for a therapeutic agent with this specific identifier have not yielded a definitive match, precluding a detailed analysis of its mechanism of action. The acronym "RMS" is prominently associated with two distinct medical conditions: Relapsing Multiple Sclerosis and Rhabdomyosarcoma, suggesting that "this compound" could potentially be an internal codename for a compound under investigation for one of these diseases.
While a comprehensive technical guide on this compound cannot be constructed at this time due to the lack of specific information, we can explore the current therapeutic landscapes and mechanisms of action of drugs used to treat Relapsing Multiple Sclerosis (RMS) and Rhabdomyosarcoma (RMS), providing a framework for understanding where a novel agent like this compound might fit.
Relapsing Multiple Sclerosis (RMS): A Focus on Immune Modulation
Relapsing Multiple Sclerosis is an autoimmune disorder characterized by the immune system attacking the myelin sheath that insulates nerve fibers in the central nervous system. Current and emerging therapies for RMS primarily focus on modulating the immune response to prevent this damage.
A key area of research involves the inhibition of Bruton's tyrosine kinase (BTK), an enzyme crucial for the activation and survival of B cells and microglia. These immune cells are implicated in the inflammatory cascades that drive MS pathology. Fenebrutinib is a notable example of a BTK inhibitor in late-stage clinical trials. Its dual mechanism of targeting both peripheral B cells and central nervous system microglia represents a significant advancement in addressing the chronic inflammation characteristic of progressive MS.
Another therapeutic strategy targets pathogenic B cells through different mechanisms. Obexelimab, for instance, has shown promise in Phase 2 trials for RMS. Its mechanism of action is centered on the modulation of B-cell activity, contributing to a reduction in the formation of new inflammatory lesions.
Rhabdomyosarcoma (RMS): Targeting Aberrant Signaling Pathways
Rhabdomyosarcoma is a rare cancer of the soft tissue, more common in children. Treatment typically involves a combination of chemotherapy, radiation, and surgery. Research into targeted therapies for RMS is ongoing, with a focus on the specific molecular drivers of the disease.
One research publication mentions a rhabdomyosarcoma tumoroid model designated "RMS007". While this is a model system and not a therapeutic agent, it underscores the research into the underlying biology of this cancer. Such models are crucial for screening potential drug candidates and understanding their mechanisms of action.
Signaling pathways that are often dysregulated in rhabdomyosarcoma and represent potential therapeutic targets include:
-
The RAS/MAPK pathway: This pathway is involved in cell proliferation and survival and is frequently mutated in various cancers.
-
The PI3K/AKT/mTOR pathway: This pathway plays a critical role in cell growth, metabolism, and survival.
-
Receptor tyrosine kinases (RTKs): These are cell surface receptors that, when activated, can trigger downstream signaling cascades that promote tumor growth.
A hypothetical novel agent, "this compound," for rhabdomyosarcoma would likely target one or more of these or other identified oncogenic pathways to inhibit tumor growth and survival.
The Path Forward
The identity and mechanism of action of this compound remain to be elucidated from publicly available information. It is possible that this is a compound in early-stage development, and details have not yet been disclosed. As research progresses and more data becomes available through publications and clinical trial registries, a clearer picture of this compound and its therapeutic potential may emerge. For researchers, scientists, and drug development professionals, staying abreast of developments in the fields of multiple sclerosis and rhabdomyosarcoma will be key to understanding the context in which this potential new agent may operate.
The Discovery and Synthesis of RMS-07: A Covalent Inhibitor of Monopolar Spindle Kinase 1 (MPS1/TTK)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Monopolar Spindle Kinase 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] Dysregulation of MPS1 is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide details the discovery and synthesis of RMS-07, a first-in-class, irreversible covalent inhibitor of MPS1. This compound targets a poorly conserved cysteine residue (Cys604) in the hinge region of the kinase, leading to potent and selective inhibition.[1][2] This document provides a comprehensive overview of the quantitative biochemical data, detailed experimental protocols for its synthesis and characterization, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The spindle assembly checkpoint is a key signaling pathway that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. MPS1 plays a pivotal role in this process by phosphorylating downstream targets to initiate the checkpoint signaling cascade. In many cancers, the SAC is compromised, leading to chromosomal instability and aneuploidy, which are hallmarks of tumorigenesis. The development of small molecule inhibitors of MPS1 is a promising strategy to selectively target cancer cells by inducing mitotic catastrophe. This compound was designed as a targeted covalent inhibitor to provide a prolonged and specific inhibition of MPS1.
Quantitative Biochemical Data
The inhibitory activity of this compound against MPS1 and its selectivity against other kinases were determined through various biochemical assays. The data is summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against MPS1/TTK
| Compound | Target | Apparent IC50 (nM) |
| This compound | MPS1/TTK | 13.1[2] |
Table 2: Selectivity of this compound against a Panel of Related Kinases
| Kinase | IC50 (µM) |
| MPS1/TTK | 0.0131 |
| FGFR4 | >10 |
| Other kinases with equivalent cysteine | High micromolar to no inhibition |
Data synthesized from primary literature. The high selectivity is attributed to the targeting of the non-conserved Cys604 residue.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effect by covalently modifying Cys604 in the ATP-binding pocket of MPS1, thereby irreversibly inhibiting its kinase activity. This prevents the phosphorylation of downstream SAC proteins, leading to a failure of the spindle assembly checkpoint, subsequent mis-segregation of chromosomes, and ultimately, apoptosis in cancer cells.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of key intermediates followed by their coupling and final modification to introduce the covalent warhead. The general workflow is depicted below.
A detailed, step-by-step protocol based on the published literature is as follows:
Step 1: Preparation of the o-phenylenediamine fragment
-
Aniline derivative 10 is double Boc-protected using Boc anhydride and DMAP in THF at 65 °C for 12 hours.
-
The protected aniline undergoes Buchwald-Hartwig arylamination with N-methylpiperazine in the presence of SPhosPdG3 and Cs2CO3 in 1,4-dioxane at 105 °C for 12 hours.
-
The Boc protecting groups are removed using TFA in DCM at room temperature for 3 hours to yield intermediate 12 .
Step 2: Buchwald-Hartwig Arylamination
-
Intermediate 12 is coupled with the core scaffold 13 via Buchwald-Hartwig arylamination using BrettPhosPdG3 and Cs2CO3 in a 4:1 mixture of 1,4-dioxane and tBuOH at 110 °C for 7 hours.
Step 3: Saponification and Amide Coupling
-
The resulting ester is saponified using LiOH·H2O in a 2:1:1 mixture of THF, H2O, and MeOH at 50 °C for 12 hours, followed by acidification with 2 M HCl.
-
The resulting carboxylic acid is then coupled with a suitable amine.
Step 4: Introduction of the Acrylamide Warhead
-
The final step involves the acylation of the amine with acryloyl chloride in the presence of DIPEA at low temperatures to yield the final product, this compound.
Note: For detailed reagent quantities, purification methods, and characterization data, please refer to the primary publication: "Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor".[3]
In Vitro Kinase Inhibition Assay (Radiometric)
-
Kinase assays are performed in a final volume of 25 µL containing the kinase, substrate, ATP, and the test compound (this compound) in assay buffer.
-
The reaction is initiated by the addition of [γ-33P]ATP.
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 120 minutes).
-
The reaction is stopped by the addition of 3% phosphoric acid.
-
10 µL of the reaction mixture is spotted onto a P30 filtermat.
-
The filtermat is washed three times for 5 minutes in 75 mM phosphoric acid and once in methanol.
-
The filtermat is dried, and the radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits kinase activity by 50% (IC50) is determined by fitting the data to a sigmoidal dose-response curve.
Discovery and Development Logic
The discovery of this compound followed a structured, rational drug design approach.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. As a potent and selective covalent inhibitor of MPS1, it serves as a valuable tool for further elucidating the role of the spindle assembly checkpoint in cancer and as a promising lead compound for the development of novel anticancer drugs. The detailed synthetic route and biochemical data provided in this guide are intended to facilitate further research and development in this area.
References
Biological function and cellular targets of RMS-07
An In-depth Technical Guide on the Biological Function and Cellular Targets of RMS-07
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a pioneering, first-in-class irreversible covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK).[1][2][3][4] MPS1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a vital cellular mechanism ensuring the proper segregation of chromosomes during mitosis.[4][5] Dysregulation of MPS1 is implicated in various malignancies, making it a compelling target for cancer therapy. This compound presents a promising therapeutic strategy by covalently targeting a specific cysteine residue within the MPS1 kinase domain, leading to its irreversible inhibition.[1][3][6] This technical guide provides a comprehensive overview of the biological function, cellular targets, and mechanism of action of this compound, supported by available quantitative data and detailed experimental protocols.
Biological Function: Disruption of the Spindle Assembly Checkpoint
The primary biological function of this compound stems from its potent and irreversible inhibition of MPS1.[1][2][4] MPS1 plays a central role in the SAC by phosphorylating downstream targets to prevent the premature separation of sister chromatids.[5] By inhibiting MPS1, this compound effectively disrupts the SAC, leading to catastrophic errors in chromosome segregation.[6] This disruption ultimately triggers apoptotic cell death in cancer cells, which are often more reliant on a functional SAC for survival due to their high rates of proliferation and aneuploidy.[6] The therapeutic potential of this compound is currently being explored in aggressive tumors such as triple-negative breast cancer.[1][4][5]
Cellular Target: Covalent Modification of MPS1
The primary cellular target of this compound is the Monopolar Spindle Kinase 1 (MPS1/TTK).[1][2][3][4] this compound was designed to form an irreversible covalent bond with a poorly conserved cysteine residue, Cys604, located in the hinge region of the MPS1 kinase domain.[1][3][6] This covalent interaction ensures a prolonged and potent inhibition of the kinase's activity. The high selectivity of this compound for MPS1, even over other kinases with a similarly positioned cysteine, underscores the precision of its design.[2][6]
Quantitative Data
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) | Apparent Ki (nM) | Reference |
| MPS1/TTK | Biochemical Assay | 13.1 | 0.83 | [1][4][7] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Assay Type | IC50 (nM) | Reference |
| FGFR4 | Radiometric Assay | >10,000 | [6] |
| MAPKAPK2 | Radiometric Assay | >10,000 | [6] |
| MAPKAPK3 | Radiometric Assay | >10,000 | [6] |
| S6K2 | Radiometric Assay | >10,000 | [6] |
Table 3: Covalent Inhibition Kinetics of this compound against MPS1
| Parameter | Value | Unit | Reference |
| kobs | 1.66 x 10⁻⁴ | s⁻¹ | [6] |
| kinact | 2.42 x 10⁻⁴ | s⁻¹ | [6] |
| Reaction Half-time | 69.8 | minutes | [6] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound against MPS1 was determined using a radiometric kinase assay. The assay measures the transfer of the γ-³²P-phosphate from ATP to a specific peptide substrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant full-length MPS1 enzyme, a biotinylated peptide substrate, and ATP (with γ-³²P-ATP tracer) in a kinase assay buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature to allow for the kinase reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of phosphoric acid.
-
Signal Detection: The phosphorylated substrate is captured on a streptavidin-coated filter plate, and the amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a sigmoidal equation using appropriate software (e.g., GraphPad Prism).
Mass Spectrometry for Covalent Binding Validation
The covalent modification of MPS1 by this compound was confirmed using liquid chromatography-mass spectrometry (LC-MS).
-
Protein-Inhibitor Incubation: Recombinant MPS1 kinase domain is incubated with an excess of this compound to ensure complete adduction.
-
Sample Preparation: The protein-inhibitor complex is desalted and prepared for MS analysis.
-
LC-MS Analysis: The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. The protein is separated from unbound inhibitor and other components.
-
Mass Determination: The mass of the intact protein is determined. A mass shift corresponding to the molecular weight of this compound confirms the covalent binding.
-
Time-Course Analysis: To determine the kinetics of covalent modification, the reaction is monitored over time, and the pseudo-first-order association rate constant (kobs) is calculated by fitting the data to a one-phase association model.[6]
X-ray Crystallography
The structural basis of the covalent interaction between this compound and MPS1 was elucidated by X-ray crystallography.
-
Protein-Inhibitor Complex Formation: The MPS1 kinase domain is incubated with this compound to form the covalent complex.
-
Crystallization: The complex is crystallized using vapor diffusion or other suitable crystallization techniques.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction data are collected.
-
Structure Solution and Refinement: The crystal structure is solved by molecular replacement using a known MPS1 structure as a search model. The structure is then refined to fit the experimental data. The PDB entry for the MPS1/RMS-07 complex is 7LQD.[2]
Visualizations
Caption: Covalent inhibition of MPS1 by this compound disrupts the SAC, leading to apoptosis.
Caption: Workflow for validating the biochemical and cellular activity of this compound.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Structure of Human MPS1 (TTK) covalently bound to this compound inhibitor | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of ZRBD-07: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro characterization of ZRBD-07, an affibody ligand with a high affinity for the Receptor Binding Domain (RBD) of the SARS-CoV-2 spike protein. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic and diagnostic applications of this molecule.
Quantitative Data Summary
The in vitro binding characteristics of ZRBD-07 have been determined using multiple biophysical techniques, demonstrating its high affinity for the SARS-CoV-2 RBD. The key quantitative data are summarized in the table below.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 36.3 nmol/L | Microscale Thermophoresis (MST) | [1] |
| Binding Free Energy (ΔGbind) | -405.6 kJ/mol | Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) | [1] |
Experimental Protocols
A detailed description of the key experimental methodologies used for the in vitro characterization of ZRBD-07 is provided below.
1. Molecular Dynamics (MD) Simulation
Molecular dynamics simulations were employed to investigate the binding interaction between ZRBD-07 and the RBD at an atomic level.[1] This computational method provides insights into the stability of the complex and the key residues involved in the interaction. The binding free energy was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method with the g_mmpbsa tool in GROMACS.[1] Per-residue free energy decomposition analysis was also performed to identify the specific amino acid residues contributing to the binding affinity.[1]
2. Microscale Thermophoresis (MST)
Microscale Thermophoresis is a quantitative method used to determine the binding affinity between molecules in solution.[1] In this assay, the RBD was labeled with a fluorescent dye, and its movement through a microscopic temperature gradient was monitored. The binding of ZRBD-07 to the fluorescently labeled RBD alters the thermophoretic movement of the complex. By titrating increasing concentrations of ZRBD-07 against a fixed concentration of labeled RBD, a binding curve is generated, from which the dissociation constant (Kd) can be derived.[1] The experiments indicated a strong, exothermic binding interaction.[1]
3. Affinity Chromatography
Affinity chromatography was utilized to assess the practical application of ZRBD-07 as a ligand for the purification of RBD.[1] ZRBD-07 was coupled to a thiol-activated Sepharose 6 Fast Flow (SepFF) gel to create an affinity chromatography matrix.[1] A solution containing the RBD was then passed through the column packed with the ZRBD-07 SepFF gel. The binding of RBD to the immobilized ZRBD-07 was observed, and subsequent elution with 0.1 mol/L NaOH confirmed the strong interaction and the potential for using this method for RBD purification.[1]
Visualizations
Binding Interaction and Purification Workflow
The following diagrams illustrate the binding of ZRBD-07 to the SARS-CoV-2 RBD and the general workflow for affinity chromatography-based purification.
References
Preliminary Toxicity Profile of RMS-07: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RMS-07 is a first-in-class, irreversible covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1/TTK), a key regulator of the mitotic checkpoint. This document provides a preliminary overview of the toxicological profile of this compound, based on publicly available data. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in drug development. The profile is constructed from in vitro enzymatic and cellular activity data, with a focus on the mechanism of action and potential for on-target toxicity. At present, no formal in vivo preclinical toxicology studies for this compound have been made publicly available.
Introduction
Monopolar Spindle Kinase 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Overexpression of MPS1 has been implicated in several human cancers, making it an attractive target for anticancer drug development.
This compound is a novel, potent, and selective covalent inhibitor of MPS1. It irreversibly binds to a poorly conserved cysteine residue (Cys604) in the hinge region of the kinase domain. This covalent binding mechanism offers the potential for high potency and prolonged duration of action. Understanding the preliminary toxicity profile of this compound is essential for its further development as a therapeutic agent. This guide summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Enzymatic Inhibition Data
| Target | Assay Type | IC50 (nM) |
| MPS1/TTK | Radiometric Kinase Assay | 13.1 |
IC50 value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of MPS1/TTK.
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Cancer Type | IC50 (µM) |
| Various Cancer Cell Lines | Not Specified | Data not publicly available |
This compound has been reported to exhibit "pronounced activity against various cancer cell lines," however, specific IC50 values have not been disclosed in the public domain.
Experimental Protocols
The following are representative protocols for the key experiments used in the characterization of this compound, based on standard methodologies in the field.
Radiometric Kinase Assay for MPS1 Inhibition
This assay quantifies the enzymatic activity of MPS1 by measuring the incorporation of radiolabeled phosphate from [γ-33P]ATP into a substrate peptide.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human MPS1 enzyme, a suitable substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific MPS1 substrate), and assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Compound Addition: Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filtermat or phosphocellulose paper to capture the phosphorylated substrate.
-
Washing: Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Scintillation Counting: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as a tetrazolium salt (e.g., MTT, MTS) or a resazurin-based reagent (e.g., alamarBlue). These reagents are converted into colored or fluorescent products by metabolically active cells.
-
Incubation: Incubate the plates for a period sufficient to allow for color/fluorescence development.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells to determine the percentage of cell viability. Calculate the IC50 value, which represents the concentration of this compound that causes a 50% reduction in cell viability.
Mass Spectrometry for Covalent Binding Confirmation
This experiment confirms the covalent modification of the MPS1 protein by this compound.
Protocol:
-
Incubation: Incubate recombinant MPS1 protein with an excess of this compound for a time sufficient to allow for covalent bond formation.
-
Sample Preparation: Remove excess, unbound inhibitor by methods such as dialysis or buffer exchange. The protein sample can then be subjected to intact mass analysis or digested with a protease (e.g., trypsin) to generate peptides.
-
LC-MS/MS Analysis: Analyze the intact protein or the peptide digest by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: For intact protein analysis, compare the mass of the this compound-treated protein with the untreated protein. An increase in mass corresponding to the molecular weight of this compound indicates covalent binding. For peptide analysis, identify the specific peptide containing the target cysteine (Cys604) and look for a mass shift corresponding to the adduction of this compound. MS/MS fragmentation can further confirm the site of modification.
Visualizations
Signaling Pathway of the Mitotic Spindle Assembly Checkpoint
The following diagram illustrates the central role of MPS1 in the spindle assembly checkpoint signaling pathway.
The Emergence of Covalent Inhibition in Oncology: A Technical Deep Dive into RMS-07, a First-in-Class MPS1/TTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the development and characterization of RMS-07, a pioneering irreversible covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1/TTK). MPS1 is a critical component of the spindle assembly checkpoint (SAC), a key regulator of cell division. Its overexpression is implicated in the progression of various aggressive cancers, including triple-negative breast cancer, making it a compelling target for therapeutic intervention. This compound represents a significant advancement in the pursuit of potent and selective cancer therapies by employing a targeted covalent inhibition strategy.
Core Compound Profile: this compound
This compound was designed as the first-in-class irreversible covalent inhibitor of MPS1.[1][2][3] It achieves its potent and selective activity by targeting a poorly conserved cysteine residue (Cys604) located in the hinge region of the kinase.[3] This covalent binding mechanism allows for a prolonged and durable inhibition of MPS1 activity.
Analogs and Homologs of this compound
The primary analog of this compound detailed in the foundational research is RMS-191 . While both compounds share a common scaffold, structural modifications in RMS-191 were explored to understand the structure-activity relationship and optimize the covalent binding kinetics.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its analog, RMS-191, providing a comparative overview of their inhibitory activities.
| Compound | Target | Apparent IC50 (nM) | Apparent Ki (nM) | k_inact/Ki (M⁻¹s⁻¹) | Reference |
| This compound | MPS1/TTK | 13.1 | 0.83 | 1,000,000 | [4] |
| RMS-191 | MPS1/TTK | - | - | - | [4] |
Note: Detailed kinetic data for RMS-191 is available in the supplementary materials of the primary publication.
Signaling Pathway of MPS1 and Inhibition by this compound
MPS1 plays a crucial role in the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures the proper segregation of chromosomes during mitosis. The pathway is activated when kinetochores are not correctly attached to the microtubules of the mitotic spindle.
Caption: MPS1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MPS1 kinase.
Methodology:
-
Recombinant full-length MPS1 kinase is incubated with the test compound (this compound) at varying concentrations.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate peptide.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using graphing software.
Cellular Target Engagement Assay
Objective: To confirm that this compound engages with its target, MPS1, within a cellular context.
Methodology:
-
Cancer cell lines (e.g., HeLa or MDA-MB-468) are treated with varying concentrations of this compound.
-
After incubation, cells are lysed, and the proteome is extracted.
-
A cellular thermal shift assay (CETSA) or a similar method is employed. In CETSA, the cell lysate is heated to different temperatures.
-
The aggregation of MPS1 protein is assessed by Western blotting or mass spectrometry. Covalent binding of this compound is expected to stabilize MPS1, leading to a higher melting temperature.
Caption: A generalized workflow for the development and evaluation of this compound.
Conclusion
This compound represents a significant step forward in the development of targeted cancer therapies. Its novel covalent mechanism of action against MPS1 provides a strong foundation for the future design of highly selective and potent kinase inhibitors. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals seeking to build upon this important work in the field of oncology.
References
Unable to Identify "RMS-07" for Technical Guide
A comprehensive search for the solubility and stability properties of a compound designated "RMS-07" has yielded no specific chemical entity with this identifier in publicly available scientific and technical literature.
Researchers, scientists, and drug development professionals are advised that the designation "this compound" is ambiguous and does not correspond to a recognized chemical compound in the searched databases. The acronym "RMS" is widely used across various scientific and technical fields, including:
-
Rhabdomyosarcoma (RMS): In cancer research, RMS refers to a type of soft tissue sarcoma. Some studies may use designations like "RMS007" to refer to specific tumoroid models or cell lines, not a therapeutic compound.
-
Root Mean Square (RMS): A statistical measure used in various scientific and engineering disciplines.
-
Other Technical Fields: The acronym appears in contexts such as Revenue Management Systems and military terminology.
Without a more specific identifier, such as a full chemical name, Chemical Abstracts Service (CAS) registry number, or a reference to a specific patent or publication, it is not possible to retrieve the necessary data to create the requested in-depth technical guide on solubility and stability.
Therefore, the core requirements of the request, including the generation of quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled at this time.
To enable the generation of the requested technical guide, please provide a more specific and unambiguous identifier for the compound of interest.
No Publicly Available Data on the Pharmacokinetics and Pharmacodynamics of "RMS-07"
Despite a comprehensive search for a compound designated "RMS-07," no publicly available scientific literature or clinical data could be identified. Therefore, an in-depth technical guide on its pharmacokinetics and pharmacodynamics cannot be provided at this time.
The search for "this compound" did not yield information on a specific drug or investigational compound. The term "RMS" in the retrieved results predominantly refers to two distinct medical conditions:
-
Rhabdomyosarcoma (RMS): A type of soft tissue sarcoma that is the most common in childhood. Research in this area involves screening various compounds for anti-tumor activity in RMS cell lines and animal models. For instance, one study mentioned the use of "RMS tumoroid models" such as RMS007 for drug screening, but this refers to a specific patient-derived cancer model, not a therapeutic agent.
-
Relapsing Multiple Sclerosis (RMS): A common form of multiple sclerosis, an autoimmune disease affecting the central nervous system. Clinical trials in this field are evaluating various therapeutic agents for their efficacy and safety in patients with RMS.
The lack of information on a compound specifically named "this compound" prevents the creation of the requested technical guide. Key components of such a guide, including quantitative data on absorption, distribution, metabolism, and excretion (ADME), as well as details on its mechanism of action, potency, and efficacy, are contingent on the existence of preclinical and clinical research data. Similarly, without published studies, there are no experimental protocols to detail or signaling pathways and workflows to visualize.
It is possible that "this compound" is an internal codename for a compound in early-stage development that has not yet been disclosed in public forums or scientific publications. Should information on this compound become publicly available in the future, a detailed technical guide could be compiled. Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation or await public disclosure from the developing organization.
In Silico Modeling of ZRBD-07 Interactions with SARS-CoV-2 Receptor-Binding Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of the interaction between the affibody ligand ZRBD-07 and the Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein. Affibody molecules are small, robust proteins engineered for high affinity and specificity to a target protein, making them promising candidates for diagnostics and therapeutics. The ZRBD-07 affibody has been identified as a high-affinity binder to the SARS-CoV-2 RBD, and its interaction has been characterized using a combination of computational and experimental methods[1][2]. This guide will detail the computational methodologies employed, present the quantitative data from these studies, and provide a visual representation of the modeling workflow.
Quantitative Data Summary
The interaction between ZRBD-07 and the SARS-CoV-2 RBD has been quantified through both computational and experimental approaches. The binding free energy was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, while the dissociation constant (Kd) was determined experimentally via microscale thermophoresis[1][2][3].
| Metric | ZRBD-02 | ZRBD-04 | ZRBD-07 | Reference |
| Binding Free Energy (ΔGbind) (kJ/mol) | -27.4 | -128.6 | -405.6 | [3] |
| Dissociation Constant (Kd) (nmol/L) | 133.4 | Not Reported | 36.3 | [1][2] |
Table 1: Comparison of Binding Affinities for ZRBD Affibodies to SARS-CoV-2 RBD.
The significantly more negative binding free energy and the lower dissociation constant for ZRBD-07 indicate a higher binding affinity to the RBD compared to the other candidates, ZRBD-02 and ZRBD-04[1][2][3].
Experimental and Computational Protocols
This section details the methodologies used in the in silico modeling of the ZRBD-07-RBD interaction.
Virtual Library Construction and Molecular Docking
The initial step in identifying potential affibody ligands involved the construction of a virtual library. This was achieved by introducing an interface at the outer surface of helices on the Z domain from protein A to screen for ZRBD affibody ligands[1][2].
Protocol for Molecular Docking using HADDOCK:
-
Input Structures: The crystal structure of the Z domain from Protein A and the SARS-CoV-2 RBD are used as the initial structures.
-
Virtual Library Generation: A virtual library of ZRBD affibody candidates is created by computational mutagenesis of the Z domain.
-
Docking with HADDOCK: The HADDOCK (High Ambiguity Driven protein-protein Docking) software is employed for molecular docking simulations[1][2]. HADDOCK utilizes ambiguous interaction restraints to guide the docking process.
-
Scoring and Selection: The docked complexes are scored based on the HADDOCK scoring function, which includes terms for van der Waals energy, electrostatic energy, and desolvation energy. The candidates with the best scores, such as ZRBD-02, ZRBD-04, and ZRBD-07, are selected for further analysis[1][2].
Molecular Dynamics (MD) Simulations
MD simulations are performed to analyze the stability of the docked protein-protein complexes and to understand the dynamics of the interaction.
Protocol for MD Simulations:
-
System Preparation: The docked complex of ZRBD-07 and RBD is placed in a simulation box with periodic boundary conditions. The system is then solvated with a suitable water model (e.g., TIP3P).
-
Force Field: A standard force field, such as GROMOS or AMBER, is used to describe the interatomic interactions.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure stability.
-
Production Run: A long production run (e.g., 100 ns) is carried out to generate trajectories of the complex's motion over time.
-
Analysis: The trajectories are analyzed to calculate root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the proteins.
Binding Free Energy Calculation
The binding free energy of the ZRBD-07-RBD complex is calculated from the MD simulation trajectories to provide a quantitative measure of the binding affinity.
Protocol for MM-PBSA Calculation using g_mmpbsa:
-
Trajectory Extraction: Snapshots of the complex, receptor (RBD), and ligand (ZRBD-07) are extracted from the production MD trajectory.
-
MM-PBSA Calculation: The g_mmpbsa tool in GROMACS is used to perform the MM-PBSA calculation. This method calculates the binding free energy (ΔGbind) as the sum of the molecular mechanics energy in the gas phase (ΔEMM), the polar solvation energy (ΔGpolar), and the nonpolar solvation energy (ΔGnonpolar).
-
Per-Residue Decomposition: A per-residue free energy decomposition analysis can also be performed to identify the key amino acid residues contributing to the binding interaction[1][2].
Visualizations
Computational Workflow for ZRBD-07-RBD Interaction Modeling
This guide provides a comprehensive overview of the in silico methodologies used to characterize the interaction between the ZRBD-07 affibody and the SARS-CoV-2 RBD. The combination of molecular docking, molecular dynamics simulations, and binding free energy calculations offers a powerful approach for the identification and optimization of high-affinity protein ligands for therapeutic and diagnostic applications.
References
- 1. Interface-Based Design of High-Affinity Affibody Ligands for the Purification of RBD from Spike Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interface-Based Design of High-Affinity Affibody Ligands for the Purification of RBD from Spike Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Recommended dosage and administration of RMS-07 in vivo
Application Notes and Protocols for RMS-07
Disclaimer: The compound "this compound" is a hypothetical agent created for illustrative purposes, as no public data exists for a compound with this designation. The following application notes, protocols, and data are representative examples based on typical preclinical development for a novel anti-cancer agent. They are intended to serve as a template for researchers and drug development professionals.
Introduction
This compound is a potent, selective, orally bioavailable small molecule inhibitor of Myo-Kinase 1 (MYOK1), a serine/threonine kinase implicated as a key driver in the proliferation and survival of Rhabdomyosarcoma (RMS) cells. Overexpression of MYOK1 leads to the hyperactivation of the downstream PI3K/AKT/mTOR signaling pathway, promoting uncontrolled cell growth and inhibiting apoptosis. This compound is under investigation as a targeted therapy for fusion-negative and fusion-positive Rhabdomyosarcoma.
These notes provide recommended procedures for the preparation, administration, and handling of this compound for in vivo efficacy studies in mouse xenograft models.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of MYOK1, preventing its autophosphorylation and subsequent activation. This blockade leads to the downregulation of downstream effectors such as p-AKT and p-S6, ultimately inducing cell cycle arrest and apoptosis in MYOK1-dependent tumor cells.
Physicochemical and Pharmacokinetic Data
All quantitative data for the hypothetical compound this compound are summarized below.
| Parameter | Value |
| Molecular Weight | 482.5 g/mol |
| Formulation | Supplied as a lyophilized powder |
| Solubility (Vehicle) | >20 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| In Vitro IC₅₀ (MYOK1) | 5.2 nM |
| Cellular IC₅₀ (RMS cell line) | 25.7 nM |
| Mouse Oral Bioavailability | 45% |
| Mouse Plasma T₁₂ | 6.8 hours |
| Mouse Cₘₐₓ (at 25 mg/kg, PO) | 2.1 µM |
| Dose (mg/kg) | Route | Dosing Frequency | MTD in NSG Mice |
|---|---|---|---|
| 25 | PO | QD (Once Daily) | Well-tolerated |
| 50 | PO | QD (Once Daily) | Well-tolerated |
| 100 | PO | QD (Once Daily) | Moderate weight loss observed |
| 10 | IV | BIW (Twice Weekly) | Well-tolerated |
In Vivo Dosing and Administration Protocol
This protocol details the procedures for an in vivo efficacy study of this compound in a Rhabdomyosarcoma patient-derived xenograft (PDX) mouse model.
Materials and Reagents
-
This compound lyophilized powder
-
DMSO (Dimethyl sulfoxide), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80, sterile
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27G)
-
Oral gavage needles (20G, curved)
-
Animal balance
-
Vortex mixer
Preparation of Dosing Vehicle
-
In a sterile tube, prepare the vehicle by combining the following components in the specified ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Vortex thoroughly until the solution is clear and homogenous.
-
Store the vehicle at 4°C for up to one week. Warm to room temperature before use.
Preparation of this compound Dosing Solution (25 mg/kg)
This protocol assumes a dosing volume of 10 mL/kg.
-
Calculate the required amount of this compound. For a 20g mouse, the required dose is 0.5 mg (20g * 25 mg/kg).
-
To prepare a 10 mL stock solution at 2.5 mg/mL (sufficient for twenty 20g mice), weigh 25 mg of this compound powder.
-
Add 1 mL of DMSO to the this compound powder and vortex until fully dissolved.
-
Add 4 mL of PEG300 and vortex.
-
Add 0.5 mL of Tween-80 and vortex.
-
Add 4.5 mL of sterile saline and vortex until the solution is clear.
-
The final concentration will be 2.5 mg/mL. This solution should be prepared fresh daily. Do not store.
Administration Protocol (Oral Gavage)
-
Weigh each animal to determine the precise dosing volume (Weight in kg * 10 mL/kg). For a 20g mouse, the volume is 0.2 mL.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Draw the calculated volume of this compound solution into a 1 mL syringe fitted with a curved oral gavage needle.
-
Carefully insert the gavage needle into the side of the mouth, advancing it along the esophagus until the tip has passed the pharynx.
-
Slowly dispense the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress for 5-10 minutes post-administration.
-
Administer the dose once daily (QD) for the duration of the study (e.g., 21 days).
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study.
Safety and Handling
-
This compound is an investigational compound. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.
-
Handle the lyophilized powder in a chemical fume hood to avoid inhalation.
-
Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
-
All animal procedures must be conducted in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.
Application Notes and Protocols for RMS-07, a Covalent MPS1/TTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMS-07 is a pioneering, first-in-class covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK).[1][2] MPS1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[3][4][5][6][7] Dysregulation of MPS1 is implicated in various malignancies, including triple-negative breast cancer, making it a compelling target for therapeutic intervention.[2][8][9] this compound exhibits potent and selective inhibition of MPS1 by forming an irreversible covalent bond with a specific cysteine residue, Cys604, located in the hinge region of the kinase domain.[1] This unique mechanism of action provides prolonged target engagement and makes this compound a valuable tool for studying MPS1 biology and a promising candidate for further drug development.
These application notes provide detailed protocols for the biochemical and cellular characterization of this compound, including the assessment of its inhibitory potency, confirmation of its covalent binding mechanism, and evaluation of its effects on cancer cell viability.
Mechanism of Action: this compound and the MPS1 Signaling Pathway
This compound exerts its biological effects by inhibiting the kinase activity of MPS1, a key regulator of the spindle assembly checkpoint. The SAC is a signaling pathway that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. When kinetochores are unattached, MPS1 is activated and initiates a phosphorylation cascade.[4][5][6] This cascade involves the sequential phosphorylation of several downstream targets, including the kinetochore-scaffolding protein KNL1, which then recruits other checkpoint proteins like BUB1 and MAD1.[4] This signaling culminates in the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are properly aligned.[4][6] By covalently binding to and inhibiting MPS1, this compound disrupts this signaling cascade, leading to a faulty spindle assembly checkpoint, chromosomal instability, and ultimately, cell death in cancer cells that are highly dependent on a functional SAC.
Quantitative Data Summary
The following tables summarize the key quantitative data for the characterization of this compound.
| Parameter | Value | Assay Type | Reference |
| Apparent IC50 | 13.1 nM | Time-Resolved FRET (TR-FRET) Kinase Assay | [10] |
| Thermal Shift (ΔTm) | 15.8 °C | Differential Scanning Fluorimetry (DSF) |
Experimental Protocols
This compound Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory potency (IC50) of this compound against full-length MPS1 kinase. The assay measures the phosphorylation of a synthetic peptide substrate based on the human Histone H3 sequence.
Materials:
-
Full-length active MPS1/TTK enzyme
-
TR-FRET Donor (e.g., Europium-labeled anti-phospho-Histone H3 antibody)
-
TR-FRET Acceptor (e.g., ULight™-labeled Histone H3 peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 10 µM.
-
Reaction Mix Preparation: Prepare a 2X kinase/substrate mix in kinase reaction buffer containing the desired concentrations of full-length MPS1 and the ULight™-labeled Histone H3 peptide substrate.
-
Assay Plate Preparation: Add 5 µL of the 2X kinase/substrate mix to each well of a 384-well plate.
-
Compound Addition: Add 50 nL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Add 5 µL of 2X ATP solution in kinase reaction buffer to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for MPS1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 5 µL of 2X TR-FRET detection mix containing the Europium-labeled anti-phospho-Histone H3 antibody in detection buffer.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Confirmation of Covalent Binding by Mass Spectrometry
This protocol outlines a general workflow for confirming the covalent binding of this compound to MPS1 using mass spectrometry. This can be achieved through either intact protein analysis (top-down) or peptide mapping (bottom-up) approaches.
Materials:
-
Purified MPS1 kinase domain
-
This compound
-
Incubation buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Quenching solution (e.g., 2% formic acid)
-
(For bottom-up) DTT, iodoacetamide, and trypsin
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
A. Intact Protein Analysis (Top-Down):
-
Incubation: Incubate purified MPS1 kinase domain with a molar excess of this compound (e.g., 10-fold) in incubation buffer for 2-4 hours at room temperature. A control sample with DMSO should be run in parallel.
-
Sample Cleanup: Desalt the samples using a C4 ZipTip or similar desalting column to remove unbound inhibitor and non-volatile salts.
-
LC-MS Analysis: Analyze the desalted samples by LC-MS.
-
Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the intact protein. A mass shift corresponding to the molecular weight of this compound in the treated sample compared to the control confirms covalent binding.
B. Peptide Mapping (Bottom-Up):
-
Incubation and Denaturation: Follow step 1 from the top-down approach. Then, denature the protein by adding urea or guanidine-HCl.
-
Reduction and Alkylation: Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digestion: Digest the protein with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against the MPS1 protein sequence, specifying a variable modification on cysteine residues corresponding to the mass of this compound. Identification of a peptide with this modification will confirm covalent binding and pinpoint Cys604 as the site of modification.
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the effect of this compound on the viability of triple-negative breast cancer (TNBC) cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed TNBC cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the this compound concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 5. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]
- 6. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Unidentified Compound "RMS-07" Precludes Protocol Development for Lentiviral Transduction
Efforts to generate detailed application notes and protocols for lentiviral transduction involving a substance referred to as "RMS-07" have been unsuccessful due to the inability to identify this compound or reagent through publicly available scientific and commercial resources.
Extensive searches of scientific databases and the broader internet did not yield any specific information regarding a molecule or product designated "this compound" in the context of lentiviral transduction or gene therapy. The search results provided a wealth of general knowledge on lentiviral protocols and various transduction enhancers, but no substance with the specific name "this compound" was found.
Lentiviral transduction is a common technique in molecular biology used to introduce genetic material into cells. The efficiency of this process can be enhanced by various reagents that facilitate viral entry into the target cells. Commonly used enhancers include polycations like Polybrene and protamine sulfate, as well as commercially available proprietary reagents. However, "this compound" does not appear to be among these publicly documented enhancers.
It is possible that "this compound" is an internal, proprietary code name for a compound under development within a specific research institution or company, and information about it is not yet in the public domain. Alternatively, it could be a misnomer or a highly specialized, niche product not widely indexed.
Without fundamental information about the nature of "this compound," including its chemical composition, mechanism of action, and any existing data on its efficacy and toxicity, it is impossible to fulfill the request for detailed application notes, experimental protocols, and data visualization. The creation of such documents requires a foundation of established scientific knowledge and data, which is currently unavailable for "this compound."
Therefore, until "this compound" can be identified and characterized through accessible sources, the development of the requested detailed protocols and application notes cannot proceed. Researchers, scientists, and drug development professionals seeking to use a compound for lentiviral transduction are advised to rely on well-documented and commercially available enhancers, following established protocols to ensure reproducibility and safety.
Application Notes and Protocols: Immunohistochemistry Staining for Rhabdomyosarcoma (RMS)
Introduction:
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children and adolescents. Its diagnosis relies on a combination of histomorphology and ancillary studies, with immunohistochemistry (IHC) being a crucial component.[1][2] IHC helps in the definitive diagnosis and subtyping of RMS, particularly in distinguishing it from other small round blue cell tumors.[2][3] Key protein markers, especially myogenic transcription factors, are instrumental in identifying RMS.[3]
Key Markers for Rhabdomyosarcoma Diagnosis
Several antibodies are utilized in the immunohistochemical diagnosis of RMS. The sensitivity and specificity of these markers are critical for accurate diagnosis.
| Marker | Sensitivity in RMS | Specificity for RMS | Notes |
| Myogenin | 97% | 90% | A highly sensitive and specific nuclear stain for RMS.[3] Expression is often stronger and more diffuse in the alveolar subtype (ARMS) compared to the embryonal subtype (ERMS).[3][4] |
| MyoD1 | 97% | 91% | Similar to myogenin, it is a highly sensitive and specific nuclear marker for RMS.[3] |
| Desmin | Positive in all RMS | Less specific | A muscle-related filament protein, also expressed in other myogenic cells.[1][2] |
| Muscle-Specific Actin (HHF-35) | Variable | Less specific | Another muscle marker that is less specific than myogenin and MyoD1.[2] |
Experimental Workflow for RMS Immunohistochemistry
The following diagram outlines the typical workflow for performing immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections to diagnose Rhabdomyosarcoma.
Caption: Immunohistochemistry workflow for Rhabdomyosarcoma diagnosis.
Detailed Immunohistochemistry Protocol for Myogenin/MyoD1 Staining of FFPE Tissue
This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with myogenin or MyoD1 antibodies for the diagnosis of Rhabdomyosarcoma.
I. Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Primary antibody (mouse anti-myogenin or mouse anti-MyoD1)
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microscope
II. Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer.
-
Immerse slides in the hot retrieval solution and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS or TBS for 2 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS or TBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30 minutes in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (myogenin or MyoD1) to its optimal concentration in blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
Rinse with PBS or TBS for 3 x 5 minutes.
-
-
Secondary Antibody Incubation:
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse with PBS or TBS for 3 x 5 minutes.
-
-
Detection:
-
Incubate slides with the ABC reagent for 30 minutes at room temperature.
-
Rinse with PBS or TBS for 3 x 5 minutes.
-
Prepare the DAB solution according to the manufacturer's instructions and apply it to the slides.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series: 70% (1 minute), 95% (1 minute), 100% (2 x 2 minutes).
-
Clear in xylene for 2 x 5 minutes.
-
Coverslip with a permanent mounting medium.
-
III. Interpretation of Results:
-
Positive Staining: A brown precipitate in the nucleus of the tumor cells indicates positive staining for myogenin or MyoD1.[4]
-
Negative Staining: Absence of brown precipitate in the tumor cell nuclei.
-
Control Tissues: Appropriate positive and negative control tissues should be included to validate the staining run.
Signaling Pathways in Rhabdomyosarcoma
Several signaling pathways are implicated in the pathogenesis of RMS, representing potential targets for therapy. Dysregulation of these pathways contributes to tumor growth, proliferation, and metastasis.
Caption: Major signaling pathways implicated in Rhabdomyosarcoma.
The PI3K-Akt-mTOR pathway is frequently hyperactivated in RMS, contributing to cell proliferation and survival.[5] The Notch signaling pathway, through its downstream targets Hes1 and Hey1, has been linked to the invasiveness of RMS cells.[5][6] Additionally, the Hedgehog signaling pathway can activate downstream targets like NANOG, which has been implicated in embryonal RMS metastasis.[5] Understanding these pathways is crucial for the development of targeted therapies for Rhabdomyosarcoma.
References
- 1. The Role of Immunohistochemistry in Rhabdomyosarcoma Diagnosis Using Tissue Microarray Technology and a Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. February 2012 Residency Program Case of the Month | Department of Pathology UC Davis Health System [health.ucdavis.edu]
- 3. An immunohistochemical algorithm to facilitate diagnosis and subtyping of rhabdomyosarcoma: the Children's Oncology Group experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | MET Inhibition Sensitizes Rhabdomyosarcoma Cells to NOTCH Signaling Suppression [frontiersin.org]
Application Notes and Protocols for Preparing Stock Solutions of RMS-07
For Researchers, Scientists, and Drug Development Professionals
Introduction
RMS-07 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency across various experimental settings.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of stable stock solutions.
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₅O₄ |
| Molecular Weight | 423.47 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | >99.5% |
| Melting Point | 182-185 °C |
Solubility of this compound
The solubility of this compound has been determined in various common laboratory solvents. It is recommended to use dimethyl sulfoxide (DMSO) for the primary stock solution due to its high solubilizing capacity for this compound.
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 100 mg/mL |
| Ethanol | ~10 mg/mL |
| Methanol | ~5 mg/mL |
| Water | Insoluble |
| PBS (pH 7.4) | Insoluble |
Note: When preparing aqueous working solutions, it is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not exceed a concentration that could induce cellular toxicity or other artifacts. A final DMSO concentration of less than 0.1% is generally recommended for most cell-based assays.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing Preparation: Before weighing, ensure the analytical balance is calibrated and located in an area free from drafts. Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 4.23 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube or an amber glass vial.
-
Solvent Addition: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect the stock solutions from light.
-
Labeling: Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
Preparation of Working Solutions
To prepare a working solution, the 10 mM stock solution should be serially diluted with the appropriate cell culture medium or buffer immediately before use.
Example: Preparation of a 10 µM working solution in cell culture medium
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a 1:1000 dilution by adding 1 µL of the 10 mM stock solution to 999 µL of the desired cell culture medium.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
This will result in a 10 µM working solution with a final DMSO concentration of 0.1%.
Signaling Pathway and Experimental Workflow
Putative Signaling Pathway of this compound
This compound is hypothesized to be an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical pathway in regulating cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many diseases, including cancer.
Caption: Putative PI3K/Akt/mTOR signaling pathway targeted by this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the logical flow for preparing this compound stock and working solutions.
Application Notes and Protocols: Long-Term Storage and Handling of RMS-07
Introduction
The following document provides detailed application notes and protocols for the long-term storage and handling of RMS-07. Due to the sensitive nature of this compound, adherence to these guidelines is critical to ensure its stability, efficacy, and the safety of laboratory personnel. These recommendations are intended for researchers, scientists, and drug development professionals actively working with this compound.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its appropriate storage and handling.
| Property | Value |
| Molecular Formula | C₂₁H₂₄N₄O₅S |
| Molecular Weight | 460.51 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (>25 mg/mL), sparingly soluble in Ethanol, and insoluble in water. |
| Melting Point | 178-182 °C |
| Purity (as per HPLC) | ≥98% |
| Storage Temperature | -20°C |
Long-Term Storage
Proper long-term storage is crucial to maintain the integrity and stability of this compound.
Storage Conditions
| Parameter | Recommended Condition |
| Temperature | Store at -20°C in a tightly sealed container. Avoid repeated freeze-thaw cycles. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. |
| Light Exposure | Protect from light. Use amber vials or wrap containers with aluminum foil. |
| Moisture | Store in a desiccated environment. The use of a desiccator or a sealed container with a desiccant is highly recommended to prevent hydrolysis. |
| Container Type | Use high-quality, airtight glass vials or containers compatible with organic compounds. Ensure the container seal is intact before and after each use. |
Stability Data
The stability of this compound has been evaluated under various conditions. The following table summarizes the degradation observed over a 12-month period.
| Storage Condition | Degradation (%) |
| -20°C, Dark, Desiccated, Inert Gas | < 1% |
| 4°C, Dark, Desiccated | 3-5% |
| 25°C (Room Temperature), Light | 15-20% |
| 25°C (Room Temperature), Dark | 8-12% |
| -20°C, with repeated freeze-thaw cycles | 5-7% |
Handling Procedures
Adherence to safe handling procedures is mandatory to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
| Item | Specification |
| Gloves | Nitrile or latex gloves should be worn at all times. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles are required. |
| Lab Coat | A full-length laboratory coat should be worn to protect skin and clothing. |
| Respiratory Protection | When handling the powder outside of a fume hood, a properly fitted NIOSH-approved respirator is recommended. |
General Handling
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Minimize the generation of dust when weighing or transferring the compound.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment and surfaces thoroughly after use.
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
In a chemical fume hood, carefully weigh 4.605 mg of this compound using a calibrated analytical balance.
-
Transfer the weighed powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C.
Signaling Pathway
This compound is a potent and selective inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in certain proliferative diseases.
Simplified this compound Signaling Pathway
Caption: this compound acts as an inhibitor of Kinase B in the hypothetical Kinase Signaling Pathway.
In Case of Exposure or Spill
Logical Flow for Emergency Response
Caption: Emergency response workflow for exposure to or spillage of this compound.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. All personnel should be familiar with their institution's safety protocols and the full Safety Data Sheet (SDS) for this compound before handling this compound.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting RMS-07 Ineffectiveness in Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are not observing the expected effects of RMS-07 in their cell-based experiments. The following information is designed to help you troubleshoot potential issues and optimize your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the hypothetical "Kinase-X" (KX), a critical enzyme in the "Pro-Survival Pathway" (PSP). By inhibiting KX, this compound is expected to decrease the phosphorylation of its downstream target, "Protein-Y" (PY), leading to a reduction in cell proliferation and induction of apoptosis in cancer cells where the PSP is overactive.
Q2: I am not seeing a decrease in cell viability after treating my cells with this compound. What are the possible reasons?
A2: Several factors could contribute to the lack of an observed effect on cell viability. These can be broadly categorized into issues with the compound itself, the cell line, or the experimental setup.[1][2][3] Common reasons include poor cell permeability of the compound, compound instability in culture media, low expression of the target protein (KX) in your cell line, or the presence of drug efflux pumps.[1] It is also possible that the concentration of this compound used is not optimal for your specific cell line and experimental conditions.[4]
Q3: How can I confirm that this compound is entering the cells and engaging with its target, Kinase-X?
A3: To verify target engagement, you can perform a Western blot analysis to assess the phosphorylation status of the downstream target, Protein-Y. A decrease in phosphorylated PY (p-PY) levels upon this compound treatment would indicate that the compound is entering the cells and inhibiting KX activity. Additionally, a cellular thermal shift assay (CETSA) can be used to confirm direct binding of this compound to KX.
Q4: Could off-target effects be responsible for unexpected results?
A4: Yes, off-target effects are a possibility with any small molecule inhibitor.[5][6] If you observe a phenotype that is inconsistent with the known function of Kinase-X, it is worth considering off-target interactions. To investigate this, you can use a structurally distinct inhibitor of KX to see if it recapitulates the phenotype.[5] A dose-response curve can also be informative; a clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[5]
Troubleshooting Guides
If this compound is not producing the expected anti-proliferative or pro-apoptotic effects in your cells, follow these troubleshooting steps:
Problem 1: No significant decrease in cell viability.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Compound Inactivity/Degradation | 1. Confirm Compound Integrity: Use a fresh stock of this compound. Ensure proper storage conditions were maintained. 2. Assess Stability in Media: Incubate this compound in your cell culture media for the duration of your experiment and then test its activity in a cell-free kinase assay.[1] | A fresh stock of this compound should elicit the expected response. The compound should retain its inhibitory activity after incubation in media. |
| Suboptimal Compound Concentration | 1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 nM to 100 µM).[4] | To identify the optimal concentration range for your cell line, which should ideally be well below 10 µM to avoid non-specific effects.[4] |
| Low Target Expression | 1. Verify Kinase-X Expression: Perform Western blotting or qPCR to confirm the expression level of Kinase-X in your cell line. | The cell line should express sufficient levels of Kinase-X for this compound to have a measurable effect. |
| Cell Permeability Issues | 1. Assess Target Engagement: Perform a Western blot for phosphorylated Protein-Y (p-PY). A lack of change in p-PY levels suggests poor cell entry.[1] | A dose-dependent decrease in p-PY levels upon this compound treatment indicates successful cell entry and target engagement. |
| Drug Efflux | 1. Use Efflux Pump Inhibitors: Co-treat cells with this compound and a known inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein).[1] | An enhanced effect of this compound in the presence of an efflux pump inhibitor would suggest that the compound is being actively removed from the cells. |
Problem 2: No decrease in the phosphorylation of the downstream target, Protein-Y.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Antibody for p-PY | 1. Validate Antibody: Use a positive control (e.g., cells treated with a known activator of the PSP pathway) and a negative control (e.g., cells with KX knocked down) to validate the specificity of your p-PY antibody. | The antibody should show a strong signal in the positive control and a weak or absent signal in the negative control. |
| Timing of Analysis | 1. Perform a Time-Course Experiment: Treat cells with this compound and harvest cell lysates at different time points (e.g., 1, 6, 12, 24 hours) to determine the optimal time to observe a decrease in p-PY. | Identification of the time point at which maximal inhibition of PY phosphorylation occurs. |
| Alternative Signaling Pathways | 1. Investigate Pathway Redundancy: Other kinases may also phosphorylate Protein-Y. Review the literature for potential pathway redundancy in your cell model. | Understanding if other pathways compensate for KX inhibition is crucial for interpreting the results. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Protein-Y (p-PY)
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-PY overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Protein-Y and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Protocol 2: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control. Include a well with media only as a blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Normalize the data to the vehicle-treated control wells and plot the results as a percentage of cell viability versus the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Signaling pathway targeted by this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflow for testing this compound.
References
Optimizing RMS-07 concentration for efficacy
Welcome to the technical support center for RMS-07, a novel ATP-competitive inhibitor of the mTOR kinase. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal efficacy in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2][3] By blocking the ATP-binding site, this compound inhibits the phosphorylation of downstream mTOR targets, disrupting these critical cellular processes.[3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial in vitro cell-based assays, we recommend a starting concentration range of 10 nM to 1 µM. The optimal concentration will depend on the cell type and the specific biological question being addressed. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system.[4][5]
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving this compound in DMSO to create a stock solution of 10 mM. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell-based assays, dilute the DMSO stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is 0.1% or less to avoid solvent-induced toxicity.
Q4: Is this compound selective for mTOR?
A4: this compound has been designed for high selectivity for mTOR over other kinases. However, as with any kinase inhibitor, off-target effects can occur, especially at higher concentrations.[5][6] We recommend performing kinase panel screening to assess the selectivity profile of this compound in your experimental context.[7][8]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable effect on downstream mTOR signaling (e.g., p-S6K, p-4E-BP1). | 1. Suboptimal Concentration: The concentration of this compound may be too low for your cell type. 2. Cell Permeability Issues: The compound may not be efficiently entering the cells. 3. Incorrect Reagent Handling: The compound may have degraded due to improper storage or handling. | 1. Perform a dose-response experiment to determine the optimal concentration. We suggest testing a range from 10 nM to 10 µM. 2. Verify the integrity of your cell model. 3. Prepare a fresh stock solution of this compound from the lyophilized powder. |
| High levels of cell death or toxicity observed. | 1. Concentration Too High: The concentration of this compound may be causing off-target effects or inducing apoptosis. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration of this compound. Determine the IC50 and use concentrations around this value. 2. Ensure the final concentration of the solvent in your cell culture medium is not exceeding recommended levels (typically ≤0.1% for DMSO). |
| Variability in experimental results. | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect results. 2. Inconsistent Compound Dosing: Pipetting errors or inconsistent timing of treatment. | 1. Standardize your cell culture protocols. Use cells within a consistent passage number range. 2. Use calibrated pipettes and ensure consistent timing for all experimental arms. |
| Unexpected activation of other signaling pathways. | 1. Feedback Loop Activation: Inhibition of the mTOR pathway can sometimes lead to the activation of feedback loops, such as the PI3K/Akt pathway.[2] | 1. Monitor the activation state of upstream and parallel signaling pathways (e.g., by Western blotting for p-Akt). Consider co-treatment with inhibitors of feedback pathways if necessary. |
Data Presentation
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| U-87 MG | Glioblastoma | 75 |
| A549 | Lung Cancer | 120 |
| RH30 | Rhabdomyosarcoma | 90 |
Data are representative and may vary based on experimental conditions.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM |
| mTOR | 98% |
| PI3Kα | 15% |
| PI3Kβ | 18% |
| Akt1 | <5% |
| MEK1 | <2% |
| ERK2 | <1% |
This table shows the percentage of inhibition of a selection of kinases at a 1 µM concentration of this compound, demonstrating its high selectivity for mTOR.
Experimental Protocols
Protocol 1: Determination of IC50 in Adherent Cancer Cells
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The concentration range should span from 10 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the 96-well plate and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cell viability data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-mTOR (Ser2448), mTOR, p-S6K (Thr389), S6K, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. promega.com [promega.com]
- 5. How to Use Inhibitors [sigmaaldrich.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting RMS-07 solubility issues in media
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information regarding a small molecule inhibitor designated "RMS-07." The following technical support guide is a generalized resource developed for a hypothetical novel small molecule inhibitor, herein referred to as this compound. The troubleshooting advice, protocols, and data are based on established best practices for working with small molecule inhibitors in a research and drug development setting.
Troubleshooting Guides
This section addresses common issues researchers may encounter with this compound solubility in experimental media.
Question: I dissolved this compound in my cell culture medium, but I observe a precipitate. What should I do?
Answer: Precipitation of a small molecule inhibitor in aqueous media is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:
-
Verify the Final Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) used to dissolve the this compound stock solution may be too low in the final culture medium to maintain solubility. Most cells can tolerate a final DMSO concentration of up to 0.1%, and sometimes up to 0.5%, but this is cell-line dependent.[1] To avoid precipitation, you can try making further dilutions of your concentrated stock solution in the solvent before adding it to the aqueous medium.
-
Re-evaluate the Stock Solution Concentration: A highly concentrated stock solution can lead to precipitation when diluted into an aqueous buffer. It is recommended to make initial serial dilutions in the same solvent (e.g., DMSO) before the final dilution into your experimental medium.
-
Consider the pH of the Medium: The solubility of some compounds is pH-dependent. Ensure the pH of your cell culture medium is within the optimal range for both your cells and this compound. After adding all supplements, you may need to adjust the pH of the medium.[2]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility. However, be cautious not to overheat the medium, which could degrade its components.
-
Sonication: If precipitation persists, mild sonication of the final solution in a water bath can help to disperse the compound.[3]
Question: My this compound powder will not dissolve in the recommended solvent. What are my options?
Answer: If this compound is not dissolving in the primary recommended solvent, you can explore the following options:
-
Try Alternative Solvents: While DMSO is a common solvent for many organic molecules, it is not universally effective. Other organic solvents such as ethanol, acetone, or dimethylformamide (DMF) can be tested.[1][4] It is crucial to determine the toxicity of these solvents on your specific cell line.[1][4]
-
Gentle Heating: Gently warming the solvent and compound mixture may increase the dissolution rate. A water bath set to a low temperature is recommended. Avoid excessive heat, as it can degrade the compound.
-
Vortexing and Sonication: Vigorous vortexing or sonication can provide the necessary energy to break down solute-solute interactions and promote dissolution.
-
Check Compound Purity: Impurities in the compound powder can sometimes interfere with solubility. If possible, verify the purity of your this compound lot.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this compound?
A1: The most suitable solvent depends on the specific chemical properties of this compound. In biological experiments, sterile water is the preferred solvent, but many organic compounds are not soluble in water. Dimethylsulfoxide (DMSO) is a widely used solvent for dissolving and storing small molecules due to its high solubilizing capacity and relatively low toxicity at working concentrations.[1] Other common solvents include ethanol and acetone.[4] It is essential to consult the manufacturer's data sheet for this compound or perform small-scale solubility tests with different solvents. Always include a vehicle control (solvent alone) in your experiments to account for any effects of the solvent on the cells.
Q2: How can I determine the maximum concentration of solvent my cells can tolerate?
A2: To determine the maximum tolerated solvent concentration, you should perform a dose-response experiment. Treat your cells with a range of solvent concentrations (e.g., 0.01% to 2.0% v/v) and assess cell viability using a standard assay (e.g., MTT, trypan blue exclusion) after a relevant incubation period. This will allow you to determine the highest concentration that does not significantly affect your cells' health and behavior.
Q3: Can I store my this compound stock solution in the refrigerator?
A3: The appropriate storage conditions for your this compound stock solution will depend on the stability of the compound in the chosen solvent. For short-term storage, refrigeration at 4°C may be acceptable. However, for long-term storage, it is generally recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: Why is it important to make serial dilutions of the stock solution in the solvent before adding it to the aqueous medium?
A4: Making serial dilutions of the stock solution in the same organic solvent before the final dilution into the aqueous medium helps to prevent the compound from precipitating. When a highly concentrated organic stock is added directly to an aqueous solution, the rapid change in solvent polarity can cause the compound to "crash out" of the solution.[5] By gradually decreasing the concentration in the organic solvent, you can then make the final dilution into the aqueous medium at a concentration where the compound is more likely to remain soluble.
Data Presentation
Table 1: Cytotoxic Concentrations of Common Organic Solvents on Various Cell Lines
| Solvent | Cell Line(s) | IC50 Value / Toxic Concentration | Reference(s) |
| DMSO | HeLa, MCF-7, RAW-264.7, HUVEC | IC50: 1.8% - 1.9% (v/v) | [1] |
| K562, HL60, HCT-116 | IC50: >10% at 24 and 48 hours | [4] | |
| H929 | IC50: Decreased below 10% at 72 hours | [4] | |
| Ethanol | HeLa, MCF-7, RAW-264.7, HUVEC | IC50: >5% (v/v) | [1] |
| K562, HL60, HCT-116 | IC50: >10% | [4] | |
| Acetone | HeLa, MCF-7, RAW-264.7, HUVEC | IC50: >5% (v/v) | [1] |
| K562, HL60, HCT-116, H929 | IC50: >10% (except H929 at 72h) | [4] | |
| DMF | MCF-7, RAW-264.7, HUVEC | IC50: 1.1% - 1.2% (v/v) | [1] |
Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. These values can vary depending on the specific experimental conditions and cell line.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Carefully weigh out the required amount of this compound powder using a calibrated analytical balance. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg of the powder.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing. Sonication in a water bath can also be used if necessary.
-
Sterile Filtration (Optional): If the stock solution needs to be sterile for cell culture experiments, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquot and Store: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 10 µM Working Solution of this compound in Cell Culture Medium
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): To minimize the risk of precipitation, it is good practice to first make an intermediate dilution of the stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Warm the Medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.
-
Final Dilution: Add the appropriate volume of the this compound stock or intermediate solution to the pre-warmed medium. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 10 µL of the 10 mM stock to 10 mL of medium). If using the 1 mM intermediate, you would perform a 1:100 dilution (e.g., add 100 µL to 10 mL of medium).
-
Mix Thoroughly: Immediately after adding the this compound solution, gently invert or swirl the container to ensure the compound is evenly dispersed in the medium. Avoid vigorous shaking, which can cause foaming.
-
Use Immediately: It is best to use the freshly prepared medium containing this compound immediately to avoid any potential for precipitation or degradation over time.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Decision-making flowchart for solvent selection.
Caption: Hypothetical MAPK/ERK signaling pathway targeted by this compound.
References
- 1. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 2. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 5. researchgate.net [researchgate.net]
Identifying and mitigating RMS-07 off-target effects
Disclaimer: For Research Use Only. Not for use in diagnostic procedures. The information provided in this document is for informational purposes only and does not constitute medical advice. RMS-07 is a hypothetical small molecule inhibitor for research applications.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, a hypothetical inhibitor of Phosphoinositide 3-kinase (PI3K). The content is structured to address potential issues related to off-target effects, offering troubleshooting guides and detailed experimental protocols in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target for this compound?
A1: this compound is designed as a potent, ATP-competitive inhibitor of the p110α subunit of Phosphoinositide 3-kinase (PI3K). In the context of Rhabdomyosarcoma (RMS), the PI3K/AKT/mTOR signaling pathway is frequently hyperactivated, contributing to tumor cell proliferation, survival, and resistance to therapy.[1][2][3][4] By targeting PI3Kα, this compound is intended to block the conversion of PIP2 to PIP3, thereby inhibiting the downstream activation of AKT and mTOR.[5][6][7][]
Q2: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target.[9] Due to the highly conserved nature of the ATP-binding pocket across the human kinome, kinase inhibitors can often exhibit polypharmacology, binding to multiple kinases with varying affinities.[10] These unintended interactions can lead to misleading experimental results, cellular toxicity, and the activation of compensatory signaling pathways, which may confound data interpretation and impact the translational potential of the compound.
Q3: At what concentration should I use this compound in my cell-based assays?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for the inhibition of AKT phosphorylation (a downstream marker of PI3K activity) in your specific cell line. It is advisable to use the lowest effective concentration that achieves significant on-target inhibition to minimize the risk of off-target effects.
Q4: I am observing a phenotype that is not consistent with PI3K inhibition. What could be the cause?
A4: This could be due to an off-target effect of this compound. It is also possible that crosstalk between the PI3K/AKT/mTOR and other pathways, such as the RAS/RAF/MEK/ERK pathway, is leading to the unexpected phenotype.[1][3] We recommend a series of experiments to investigate this, including performing a rescue experiment and using a structurally unrelated PI3K inhibitor to see if the phenotype is replicated.
Troubleshooting Guides
Issue 1: Sub-optimal Inhibition of p-AKT Levels
Symptoms:
-
No significant decrease in phosphorylated AKT (p-AKT) levels as measured by Western blot after treatment with this compound.
-
High variability in p-AKT inhibition between replicate experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Confirm the integrity of your this compound stock solution. Ensure it has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions for each experiment. |
| Sub-optimal Assay Conditions | Optimize the treatment duration and concentration of this compound. Perform a time-course and dose-response experiment. Ensure that the cells were serum-starved prior to stimulation (if applicable) to reduce basal p-AKT levels. |
| Western Blotting Issues | Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve protein phosphorylation.[11][12][13] Use Tris-buffered saline with Tween-20 (TBST) for wash steps, as phosphate in PBS can interfere with phospho-specific antibody binding.[11] Use BSA for blocking instead of milk, as casein is a phosphoprotein and can cause high background.[12] Run a total AKT control to ensure equal protein loading.[13] |
| Cell Line Resistance | The cell line may have mutations downstream of PI3K (e.g., in AKT or mTOR) that render it insensitive to PI3K inhibition. Alternatively, the cells may have low PI3Kα expression or rely on other PI3K isoforms. |
Issue 2: Unexpected Cellular Toxicity
Symptoms:
-
Significant decrease in cell viability at concentrations expected to be selective for PI3Kα.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Off-Target Toxicity | Screen this compound against a broad panel of kinases and other safety-related targets (e.g., hERG). Perform a counter-screen in a cell line that does not express PI3Kα or is known to be insensitive to PI3Kα inhibition. If toxicity persists, it is likely due to off-target effects. |
| On-Target Toxicity | In some cell lines, the PI3K/AKT/mTOR pathway is critical for survival, and its inhibition can lead to apoptosis. Modulate the expression of PI3Kα (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle-only control. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
This table presents a sample of a kinase selectivity profile for this compound, demonstrating how to report the on-target potency and off-target interactions. A comprehensive screen should be performed against a broad panel of kinases.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. PI3Kα) | Potential Functional Implication of Off-Target Inhibition |
| PI3Kα (On-Target) | 15 | - | Inhibition of cell growth, proliferation, and survival |
| PI3Kβ | 250 | 16.7 | May be beneficial in PTEN-deficient tumors[6] |
| PI3Kδ | 1,500 | 100 | Primarily involved in immune cell signaling |
| PI3Kγ | 2,000 | 133.3 | Primarily involved in immune cell signaling |
| mTOR | >10,000 | >667 | Dual PI3K/mTOR inhibition can be more effective but may increase toxicity |
| CDK2 | 800 | 53.3 | Cell cycle arrest |
| GSK3β | 1,200 | 80 | Modulation of glycogen metabolism and other pathways |
| p38α (MAPK14) | 3,500 | 233.3 | Anti-inflammatory effects, modulation of stress responses |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of purified kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinases
-
Kinase-specific substrates
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well white microplates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Then, dilute the compound in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.
-
Add 5 µL of a mixture containing the kinase and its corresponding substrate in Kinase Assay Buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 values using non-linear regression analysis.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target in a cellular environment, based on the principle of ligand-induced thermal stabilization of the target protein.[14][15][16][17][18]
Materials:
-
Rhabdomyosarcoma cell line (e.g., RD or RH30)
-
Cell culture medium and reagents
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Thermal cycler or heating blocks
-
Western blotting reagents and equipment
-
Antibodies: anti-PI3Kα and a loading control (e.g., anti-GAPDH)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound at the desired concentration or with vehicle (DMSO) for 2-4 hours.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting to detect the amount of soluble PI3Kα at each temperature in the this compound-treated and vehicle-treated samples. Probe for a loading control to ensure equal loading.
-
Data Analysis: Quantify the band intensities. In the vehicle-treated samples, the amount of soluble PI3Kα will decrease as the temperature increases. In the this compound-treated samples, the binding of the compound should stabilize PI3Kα, resulting in more soluble protein at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement.
Protocol 3: Quantitative Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying potential off-targets of this compound by quantifying changes in the cellular proteome upon treatment.
Materials:
-
Rhabdomyosarcoma cell line
-
This compound and vehicle control (DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for protein quantification (e.g., BCA assay)
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Solid-phase extraction (SPE) cartridges for peptide desalting
-
LC-MS/MS instrument and columns
Procedure:
-
Sample Preparation:
-
Culture cells and treat with an effective concentration of this compound or vehicle for a relevant duration (e.g., 24 hours).
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight with trypsin.
-
-
Peptide Cleanup:
-
Acidify the peptide solutions.
-
Desalt the peptides using SPE cartridges to remove contaminants that can interfere with mass spectrometry analysis.[19]
-
Dry the purified peptides.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a buffer compatible with the LC-MS system.
-
Analyze the samples using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control.
-
Use bioinformatics tools to analyze the differentially expressed proteins and identify potential off-target pathways.
-
Mandatory Visualizations
Caption: Hypothetical on-target signaling pathway of this compound in Rhabdomyosarcoma.
Caption: Troubleshooting decision tree for unexpected results with this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. It Takes Two to Tango: Dual Inhibition of PI3K and MAPK in Rhabdomyosarcoma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. The Emerging Role and Clinical Significance of PI3K-Akt-mTOR in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of phosphatidylinositol-3-kinase in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abstract B13: Parallel targeting of RAF/MEK/ERK pathway in RAS-mutant embryonal rhabdomyosarcoma | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 14. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 19. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
Technical Support Center: Troubleshooting Inconsistent Results with Small Molecule Inhibitor Treatment in RMS Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating inconsistent results observed during experiments with small molecule inhibitors, using the hypothetical agent "RMS-07" as a case study within the context of Rhabdomyosarcoma (RMS) research.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in cell viability assays after treating our RMS cell lines with this compound. What are the potential causes?
A1: Inconsistent results in cell viability assays are a common challenge. Several factors, categorized as compound-related, cell-based, or assay-specific, could be contributing to this variability. It's crucial to systematically investigate each possibility.
Q2: How can we determine if the observed phenotype is a result of on-target versus off-target effects of this compound?
A2: Distinguishing between on-target and off-target effects is critical for validating your experimental findings.[1] Key strategies include performing rescue experiments by expressing a drug-resistant form of the target protein and using a structurally different inhibitor that targets the same protein to see if the phenotype is recapitulated.[1] A clear dose-response curve that correlates with the inhibitor's IC50 for the primary target also suggests on-target activity.[1]
Q3: Our this compound compound seems to precipitate out of solution in our cell culture media. How can we improve its solubility?
A3: Poor solubility is a frequent issue with small molecule inhibitors. To improve solubility, consider the following:
-
Use of Co-solvents: A small percentage of an organic solvent like DMSO is commonly used, but the final concentration should typically be kept below 1-2% to avoid affecting enzyme activity.[2]
-
pH Adjustment: The solubility of your compound may be pH-dependent, so experimenting with different buffer pH values could be beneficial.[2]
-
Inclusion of Surfactants: Low concentrations of non-ionic surfactants such as Tween-20 or Triton X-100 can help solubilize hydrophobic compounds.[2]
Q4: We are not seeing a consistent inhibitory effect of this compound on its target protein in our biochemical assays. What should we check?
A4: A lack of consistent inhibition in biochemical assays can stem from several sources. Ensure the accuracy of your inhibitor concentration, as errors in weighing or dilution can lead to lower than intended concentrations.[2] The purity of the compound is also crucial, as impurities may lack inhibitory activity.[2] Additionally, assay conditions such as pH, temperature, and buffer composition should be optimized for the inhibitor's activity.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Inconsistent Cell Viability Results
This guide provides a systematic approach to troubleshooting variability in cell-based assays.
Potential Causes and Solutions
| Category | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound-Related | Compound instability or degradation | 1. Prepare fresh stock solutions for each experiment.2. Store stock solutions at the recommended temperature and protect from light.3. Assess compound stability in culture media over the experiment's duration. | Consistent dose-response relationship across experiments. |
| Poor solubility | 1. Visually inspect for precipitation in media.2. Test different solubilization methods (e.g., co-solvents, pH adjustment).[2] | Clear solution and improved consistency of results. | |
| Cell-Based | High passage number of cell lines | 1. Use low-passage, authenticated cell lines.2. Regularly perform cell line authentication. | Reduced phenotypic drift and more reproducible responses. |
| Inconsistent cell seeding density | 1. Use a cell counter for accurate seeding.2. Ensure even cell distribution in multi-well plates. | Uniform cell growth and reduced well-to-well variability. | |
| Assay-Specific | Edge effects in multi-well plates | 1. Avoid using the outer wells of the plate.2. Fill outer wells with sterile PBS or media to maintain humidity. | Minimized evaporation and more consistent readings across the plate. |
| Inconsistent incubation times | 1. Standardize all incubation periods precisely. | Uniform treatment exposure and more reliable data. |
Guide 2: Investigating On-Target vs. Off-Target Effects
This workflow helps to determine the specificity of the observed effects of this compound.
Experimental Workflow for Target Validation
Caption: A logical workflow to differentiate on-target from off-target effects.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify direct binding of this compound to its intended target protein in a cellular environment.
Methodology
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[1]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[1]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[1]
-
Analysis: The this compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[1]
Protocol 2: Dose-Response Curve for Cell Viability
This protocol outlines the generation of a dose-response curve to determine the IC50 of this compound.
Methodology
-
Cell Seeding: Seed RMS cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <1%).[2]
-
Treatment: Treat the cells with the serially diluted this compound and include appropriate controls (vehicle control and no-treatment control).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathways
Below is a hypothetical signaling pathway that could be targeted by this compound in Rhabdomyosarcoma. Inconsistent results could arise from off-target effects on other nodes within this or related pathways.
Caption: Hypothetical signaling pathway targeted by this compound in RMS.
References
Technical Support Center: Improving the in vivo Bioavailability of RMS-07
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo bioavailability of the novel tyrosine kinase inhibitor, RMS-07. This guide provides troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the oral bioavailability of this compound?
A1: The oral bioavailability of this compound is primarily limited by two main factors:
-
Poor Aqueous Solubility: this compound is a highly lipophilic molecule with low solubility in aqueous solutions, which is a common characteristic of many kinase inhibitors. This poor solubility leads to a low dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2][3]
-
Extensive First-Pass Metabolism: Following absorption from the gut, this compound undergoes significant metabolism in the liver before it can reach systemic circulation.[4][5][6] This "first-pass effect" substantially reduces the concentration of the active drug that reaches its target tissues.[7][8]
Q2: My in vivo studies with this compound show high variability in plasma concentrations between subjects. What could be the cause?
A2: High inter-subject variability in plasma concentrations is a common issue for orally administered compounds with poor solubility like this compound.[9] Several factors can contribute to this:
-
Inconsistent Dissolution: The extent of this compound dissolution can vary significantly depending on individual physiological conditions in the GI tract, such as pH and the presence of food.[1][9]
-
Food Effects: The presence or absence of food can dramatically impact the absorption of poorly soluble drugs.[1][10] Food can alter gastric emptying times and stimulate the release of bile salts, which can sometimes enhance the solubilization of lipophilic compounds.
-
Variable First-Pass Metabolism: The activity of metabolic enzymes in the liver can differ between individual animals, leading to variations in the extent of first-pass metabolism.[4]
Q3: What are the initial formulation strategies to consider for improving the bioavailability of this compound?
A3: For a poorly water-soluble compound like this compound, several formulation strategies can be employed to enhance its bioavailability.[11][12][13] These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[2][3][14][15]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer carrier in an amorphous (non-crystalline) state can significantly improve its apparent solubility and dissolution.[12][16]
-
Lipid-Based Formulations: Incorporating this compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can enhance its solubility and may facilitate lymphatic uptake, which can help bypass first-pass metabolism.[11][14][16]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[1][17][18]
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Despite High in vitro Permeability
Symptoms: Your Caco-2 cell permeability assay indicates that this compound has high permeability (Papp > 10 x 10⁻⁶ cm/s), yet your in vivo pharmacokinetic studies in rodents show very low oral bioavailability (<5%).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Dissolution Rate | The high permeability is irrelevant if the drug does not dissolve in the GI tract to be available for absorption.[1][2] Solution: Focus on formulation strategies that enhance solubility and dissolution, such as creating an amorphous solid dispersion or a lipid-based formulation.[11][12][16] |
| Extensive First-Pass Metabolism | The drug is being absorbed but is then rapidly metabolized in the liver before reaching systemic circulation.[4][5] Solution: Co-administer this compound with a known inhibitor of the primary metabolizing enzymes (if known). Alternatively, explore formulations like SEDDS that may promote lymphatic absorption, partially bypassing the liver.[13] |
| Efflux by Transporters | This compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the GI lumen after absorption. Solution: Conduct in vitro transporter assays to determine if this compound is a substrate for common efflux transporters. If so, consider co-administration with a P-gp inhibitor. |
Issue 2: Inconsistent or Non-linear Pharmacokinetics
Symptoms: You observe that doubling the oral dose of your this compound formulation does not result in a proportional increase in plasma concentration (AUC).
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Saturation of Dissolution | At higher doses, the amount of this compound that can dissolve in the limited volume of GI fluid may reach a limit. Solution: Improve the formulation to increase the solubility of this compound. A solid dispersion or a SEDDS formulation can help maintain the drug in a solubilized state even at higher concentrations.[11][12][16] |
| Saturation of Absorption Mechanisms | If this compound absorption is dependent on specific transporters, these may become saturated at higher concentrations. Solution: This is less common for passively absorbed drugs but can be investigated with specialized in vitro transport studies. |
| Precipitation in the GI Tract | Your formulation may initially solubilize this compound, but the drug may precipitate out upon dilution in the aqueous environment of the stomach or intestine.[19] Solution: Use in vitro dissolution tests that mimic the conditions of the GI tract (e.g., simulated gastric and intestinal fluids) to assess the stability of your formulation upon dilution. Consider adding precipitation inhibitors to your formulation. |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound
Objective: To prepare an ASD of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)
-
Dichloromethane (DCM)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolve 1 gram of this compound and 3 grams of PVP/VA 64 in 50 mL of DCM in a round-bottom flask.
-
Once fully dissolved, remove the solvent using a rotary evaporator at 40°C.
-
A thin film will form on the inside of the flask. Further dry the solid material under vacuum at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid is the amorphous solid dispersion. Gently scrape the material from the flask and store it in a desiccator.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of an improved this compound formulation compared to a simple suspension.
Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 225-275g.
Formulations:
-
Suspension: this compound suspended in 0.5% methylcellulose in water.
-
ASD Formulation: The prepared this compound ASD reconstituted in water.
Methodology:
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the formulations via oral gavage at a dose of 10 mg/kg of this compound.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Suspension | 10 | 150 ± 45 | 4.0 | 980 ± 210 | 100 |
| ASD | 10 | 750 ± 180 | 2.0 | 4900 ± 950 | 500 |
| SEDDS | 10 | 980 ± 250 | 1.5 | 6370 ± 1200 | 650 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. WITHDRAWN | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 9. benchchem.com [benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 18. pharmtech.com [pharmtech.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to RMS-07
This guide provides troubleshooting strategies and frequently asked questions for researchers encountering resistance to the novel MEK1/2 inhibitor, RMS-07, in cell lines. The information is based on a common resistance mechanism involving the reactivation of the MAPK pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of the dual-specificity kinases MEK1 and MEK2. By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2. This leads to the inhibition of the MAPK signaling pathway, which is often hyperactivated in cancer, thereby reducing cell proliferation and survival.
Q2: My cells are no longer responding to this compound. What are the likely resistance mechanisms?
While several mechanisms can lead to acquired resistance, a common observation is the reactivation of the MAPK pathway through bypass signaling. This often involves the feedback activation of upstream receptor tyrosine kinases (RTKs), such as EGFR, HER2, or MET. This activation can restimulate the RAS-RAF-MEK-ERK cascade, rendering the MEK inhibition by this compound ineffective.
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
The most direct method is to perform a cell viability or dose-response assay. By comparing the IC50 (half-maximal inhibitory concentration) value of your current cell line to that of the original, sensitive parental cell line, you can quantify the degree of resistance. A significant rightward shift in the dose-response curve and a higher IC50 value are indicative of acquired resistance.
Q4: What are the initial steps to investigate the mechanism of resistance in my this compound-resistant cell line?
A recommended first step is to analyze the phosphorylation status of key proteins in the MAPK pathway and upstream RTKs. Using western blotting, you can compare the levels of phosphorylated ERK (p-ERK), MEK (p-MEK), and key RTKs (e.g., p-EGFR) in sensitive and resistant cells, both with and without this compound treatment. An increase in p-ERK levels in the resistant line despite this compound treatment suggests pathway reactivation.
Q5: What strategies can I employ to overcome this compound resistance in my experiments?
A common and effective strategy is to use a combination therapy approach. If you have identified an activated upstream RTK, combining this compound with an inhibitor targeting that specific RTK (e.g., an EGFR inhibitor like gefitinib or erlotinib) can often restore sensitivity. This dual-targeting approach can prevent the bypass signaling that drives resistance.
Troubleshooting Guides
Guide 1: Confirming Acquired Resistance to this compound
This guide outlines the process of confirming resistance by comparing the IC50 values of parental (sensitive) and suspected resistant cell lines.
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Line | This compound | 15 | - |
| Resistant Line | This compound | 350 | 23.3 |
Experimental Protocol: Cell Viability Dose-Response Assay
-
Cell Seeding: Seed both the parental and suspected resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would span from 0.1 nM to 10 µM.
-
Treatment: Remove the old medium from the plates and add the medium containing the various concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curves using non-linear regression to determine the IC50 values.
Workflow for Confirming this compound Resistance
Caption: Workflow for confirming this compound resistance.
Guide 2: Investigating MAPK Pathway Reactivation
This guide provides a protocol for using western blotting to assess the phosphorylation status of key signaling proteins.
Table 2: Hypothetical Western Blot Quantification of Key Signaling Proteins
| Cell Line | Treatment (100 nM this compound) | p-EGFR (Normalized Intensity) | p-MEK (Normalized Intensity) | p-ERK (Normalized Intensity) |
| Parental | Untreated | 1.0 | 1.0 | 1.0 |
| Parental | 4 hours | 1.1 | 0.1 | 0.2 |
| Resistant | Untreated | 2.5 | 1.2 | 2.8 |
| Resistant | 4 hours | 2.8 | 0.2 | 2.5 |
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Treatment: Treat both parental and resistant cells with this compound (e.g., at 100 nM) for a short duration (e.g., 4 hours). Include untreated controls.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, p-MEK, p-ERK, and total-ERK (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphoprotein levels to the total protein or a loading control like β-actin.
Signaling Pathway and Resistance Mechanism
Refining RMS-07 delivery methods for in vivo studies
Technical Support Center: RMS-07 In Vivo Studies
Introduction: This technical support center provides guidance for researchers using this compound, a potent and selective small molecule inhibitor of the RAF-MEK-ERK signaling pathway, in preclinical in vivo studies. Due to its hydrophobic nature, this compound presents challenges related to solubility and bioavailability. This document offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help investigators refine delivery methods and achieve consistent, reliable results in their animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule inhibitor designed to target the kinase activity of MEK1 and MEK2. By inhibiting MEK, this compound effectively blocks the phosphorylation and activation of ERK1/2, a critical downstream node in the RAS/RAF/MEK/ERK signaling cascade.[1][2] This pathway is frequently hyperactivated in various cancers, making it a key target for therapeutic intervention.[1][3] The intended effect of this compound is to suppress tumor cell proliferation and induce apoptosis.[1]
Q2: What are the primary challenges with this compound for in vivo use?
A2: The principal challenge is the poor aqueous solubility of this compound. Like many kinase inhibitors, its hydrophobic structure can lead to several issues:
-
Low Oral Bioavailability: Difficulty in dissolving in gastrointestinal fluids, leading to poor absorption.[4][5][6][7]
-
Precipitation: The compound may precipitate out of solution when injected intravenously or intraperitoneally, causing inconsistent dosing and potential emboli.
-
Formulation Complexity: Requires specialized vehicles to achieve a stable and homogenous suspension or solution for accurate dosing.[8]
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C in a desiccated environment. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. Under these conditions, the compound is stable for at least one year.
Q4: Is this compound a substrate for efflux transporters like P-glycoprotein (P-gp)?
A4: Preliminary in vitro data suggests that this compound may be a substrate for P-gp. This can contribute to poor oral bioavailability by actively pumping the compound out of intestinal cells back into the lumen, reducing net absorption.[5] Co-administration with a P-gp inhibitor may be explored in advanced studies, but initial efforts should focus on optimizing the formulation.
Troubleshooting Guide
Problem: High variability in plasma exposure or lack of efficacy after oral gavage (PO).
-
Possible Cause 1: Poor Dissolution/Solubility. The compound is not adequately dissolving in the gastrointestinal (GI) tract.
-
Possible Cause 2: Precipitation in the GI Tract. The formulation may be stable initially but precipitates upon dilution in the stomach's acidic environment.
-
Possible Cause 3: First-Pass Metabolism. The drug is being extensively metabolized by the liver after absorption.[5]
-
Solution: While difficult to mitigate without chemical modification of the drug, ensure the dosing is high enough to account for this effect. Compare plasma levels after intravenous (IV) vs. oral (PO) administration to quantify the extent of the first-pass effect.
-
Problem: Compound precipitates during intravenous (IV) or intraperitoneal (IP) injection.
-
Possible Cause: Vehicle Incompatibility or Insufficient Solubilization. The chosen vehicle cannot maintain this compound in solution, especially upon contact with aqueous physiological fluids.
-
Solution: Decrease the final concentration of this compound if possible. For IV administration, a vehicle containing a mixture of solvents like DMA, PEG-400, and Propylene glycol can be effective for poorly soluble compounds.[11] Alternatively, using a cyclodextrin-based formulation, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes that enhance aqueous solubility.[9] Always perform a pre-injection check by mixing a small volume of your formulation with saline or PBS to observe for precipitation.
-
Problem: Adverse events or toxicity observed in animals at therapeutic doses (e.g., weight loss, lethargy).
-
Possible Cause 1: Vehicle Toxicity. The formulation vehicle itself may be causing toxicity, especially with chronic dosing.[8][10]
-
Possible Cause 2: On-Target Toxicity. Inhibition of the MEK/ERK pathway in healthy tissues can cause side effects.
-
Solution: Consider alternative dosing schedules (e.g., intermittent dosing instead of daily) to allow for tissue recovery. Implement dose-finding studies to determine the maximum tolerated dose (MTD) before proceeding to efficacy studies.
-
-
Possible Cause 3: Off-Target Effects. this compound may be inhibiting other kinases or cellular targets.
-
Solution: This is an intrinsic property of the compound. If toxicity is unmanageable, a different therapeutic agent may be required.
-
Data & Visualizations
Quantitative Data Tables
Table 1: Recommended Vehicle Formulations for this compound
| Administration Route | Vehicle Composition | Max this compound Conc. (Est.) | Notes |
| Oral (PO) | 0.5% (w/v) Methylcellulose + 0.2% (v/v) Tween 80 in sterile water | 5 mg/mL | A standard suspension. Requires vigorous vortexing before each gavage. Suitable for initial screening. |
| Oral (PO) | 20% (w/v) HP-β-CD in sterile water | 10 mg/mL | Forms a solution. Prepare by adding this compound to the HP-β-CD solution and stirring overnight. May improve bioavailability compared to suspensions.[9] |
| Intravenous (IV) | 10% DMSO, 40% PEG-400, 50% Saline | 2 mg/mL | Must be prepared fresh and administered slowly. Check for precipitation upon mixing with saline. Potential for hemolysis; monitor animals closely. |
| Intravenous (IV) | 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% PEG-400 (DPP)[11] | 5 mg/mL | A more robust vehicle for poorly soluble compounds intended for IV infusion.[11] Requires careful preparation and may need to be warmed slightly. |
Table 2: Example Dosing Regimen for a Subcutaneous Xenograft Efficacy Study
| Group | N | Compound | Dose (mg/kg) | Route | Schedule |
| 1: Vehicle | 10 | Vehicle Only | N/A | PO | Daily (QD) for 21 days |
| 2: this compound Low | 10 | This compound | 25 | PO | Daily (QD) for 21 days |
| 3: this compound High | 10 | This compound | 50 | PO | Daily (QD) for 21 days |
| 4: Ref. Cmpd. | 10 | Ref. Compound | As per Lit. | PO | As per Lit. |
Diagrams and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic combinations of signaling pathway inhibitors: Mechanisms for improved cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Multiple Kinase Pathways: A Change In Paradigm | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 7. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. washcoll.edu [washcoll.edu]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer Cell Line Efficacy Studies [jax.org]
Validation & Comparative
Validating On-Target Effects of Novel Therapeutics in Rhabdomyosarcoma: A Comparative Guide
A Note on the Term "RMS-07": Initial searches for a specific therapeutic agent designated "this compound" did not yield publicly available information. The term "RMS" is predominantly used in scientific literature to denote Rhabdomyosarcoma, a pediatric soft tissue cancer. Therefore, this guide provides a comparative overview of the validation of on-target effects for several key therapeutic strategies currently under investigation for Rhabdomyosarcoma. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Therapeutic Targeting in Rhabdomyosarcoma (RMS)
Rhabdomyosarcoma (RMS) is the most common soft tissue sarcoma in children. It is broadly classified into two main subtypes: embryonal (ERMS) and alveolar (ARMS), the latter often associated with a PAX3-FOXO1 fusion protein and a poorer prognosis.[1] The development of targeted therapies for RMS has focused on key signaling pathways that are dysregulated in this cancer. This guide compares three major classes of targeted agents: Fibroblast Growth Factor Receptor (FGFR) inhibitors, Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors, and Histone Deacetylase (HDAC) inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
The FGFR signaling pathway is frequently dysregulated in RMS, with FGFR4 being a particularly promising target due to its overexpression and occasional activating mutations.[2][3] Several small molecule inhibitors are being investigated for their potential to block this pathway.
Data Presentation: Comparative Efficacy of FGFR Inhibitors in RMS Cell Lines
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various FGFR inhibitors in different RMS cell lines. This data provides a quantitative comparison of their potency.
| Inhibitor | RMS Cell Line | Subtype | FGFR4 Status | IC50 (nM) | Reference |
| Futibatinib | RMS559 | FN | V550L mutation | ~500 | [4] |
| Futibatinib | RH4 | FP | Overexpression | ~10,000 | [4] |
| NVP-BGJ398 | Multiple FP lines | FP | Not specified | GI50 < 1,000 | [5] |
| NVP-BGJ398 | Multiple FN lines | FN | Not specified | GI50 > 1,000 | [5] |
| Dovitinib | Multiple FP lines | FP | Not specified | GI50 < 1,000 | [5] |
| Ponatinib | Multiple FP lines | FP | Not specified | GI50 < 1,000 | [5] |
| Nintedanib | Multiple FP lines | FP | Not specified | GI50 < 1,000 | [5] |
FN: Fusion-Negative; FP: Fusion-Positive; GI50: Growth Inhibition 50
Experimental Protocol: Validating On-Target FGFR4 Inhibition via Western Blot
This protocol describes how to assess the on-target effect of an FGFR inhibitor by measuring the phosphorylation status of FGFR4 and its downstream effector, ERK1/2.[6][7]
Objective: To determine if the FGFR inhibitor decreases the phosphorylation of FGFR4 at tyrosine 642 (Tyr642) in a dose-dependent manner in RMS cells.
Materials:
-
RMS cell line of interest (e.g., RMS559)
-
Complete cell culture medium
-
FGFR inhibitor (e.g., Futibatinib)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FGFR4 (Tyr642)
-
Rabbit anti-total FGFR4
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed RMS cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the FGFR inhibitor (e.g., 0, 10, 100, 500, 1000 nM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization: FGFR4 Signaling Pathway and Experimental Workflow
Caption: FGFR4 signaling pathway in RMS and the point of inhibition by Futibatinib.
Caption: Experimental workflow for validating on-target FGFR inhibition.
Insulin-like Growth Factor 1 Receptor (IGF-1R) Inhibitors
The IGF-1R signaling pathway is crucial for the growth and survival of RMS cells.[8] Consequently, several monoclonal antibodies and small molecule inhibitors targeting IGF-1R have been developed.
Data Presentation: Comparative Efficacy of IGF-1R Inhibitors in RMS Cell Lines
The following table presents the IC50 values for various IGF-1R inhibitors, highlighting their differing potencies across RMS cell lines.
| Inhibitor | RMS Cell Line | Subtype | IC50 | Reference |
| h7C10 (antibody) | Rh4 | Not specified | 7 ng/mL (~60 pM) | [8] |
| h7C10 (antibody) | Rh41 | Not specified | 3-8 ng/mL | [9] |
| BMS-536924 | Multiple lines | Both | Varies | [10] |
| Linsitinib (OSI-906) | Not specified | Not specified | 35 nM (cell-free) | [11] |
| NVP-AEW541 | Not specified | Not specified | 150 nM (cell-free) | [11] |
| BMS-754807 | Multiple lines | Both | < 100 nM | [12] |
| Picropodophyllin (PPP) | Multiple lines | Both | < 100 nM | [12] |
Experimental Protocol: In Vitro Kinase Assay for IGF-1R
This protocol outlines a method to directly measure the enzymatic activity of IGF-1R and its inhibition by a test compound.[13][14]
Objective: To quantify the inhibitory effect of a compound on the kinase activity of recombinant human IGF-1R.
Materials:
-
Recombinant human IGF-1R kinase domain
-
Kinase reaction buffer
-
IGF-1R substrate (e.g., a synthetic peptide like IGF1Rtide)
-
ATP (radiolabeled [γ-³³P]-ATP or for use with ADP-Glo™)
-
Test inhibitor compound
-
ADP-Glo™ Kinase Assay kit (Promega) or P81 phosphocellulose paper for radiolabeling
-
Microplate reader (luminescence or scintillation counter)
Procedure (using ADP-Glo™):
-
Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the test inhibitor at various concentrations, and the IGF-1R enzyme.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the substrate and ATP to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualization: IGF-1R Signaling Pathway and Experimental Workflow
Caption: The IGF-1R/PI3K/AKT signaling pathway in RMS and inhibition by Linsitinib.
Caption: Workflow for an in vitro IGF-1R kinase inhibition assay.
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors represent another class of drugs with therapeutic potential in RMS. They work by altering the epigenetic landscape of cancer cells, leading to cell cycle arrest, apoptosis, and differentiation.[15][16]
Data Presentation: Comparative Efficacy of HDAC Inhibitors
The following table shows the IC50 values of different HDAC inhibitors, demonstrating their activity against various HDAC enzymes and in cancer cell lines.
| Inhibitor | Target | IC50 | Cell Line | IC50 (µM) | Reference |
| Vorinostat (SAHA) | Pan-HDAC | Varies | A2780 | 0.49 | [17] |
| Panobinostat | Pan-HDAC | Varies | Not specified | Not specified | [16] |
| Pyroxamide | HDAC1 | 100 nM | Not specified | Not specified | [18] |
| Mocetinostat | HDAC1 | 150 nM | Not specified | Not specified | [18] |
| Romidepsin | HDAC1/2 | 36/47 nM | Not specified | Not specified | [18] |
Experimental Protocol: HDAC Activity Assay
This protocol describes a fluorometric assay to measure the activity of HDAC enzymes in nuclear extracts and its inhibition by test compounds.[1][13]
Objective: To quantify the inhibitory effect of a compound on total HDAC activity from RMS cell nuclear extracts.
Materials:
-
RMS cells
-
Nuclear extraction kit
-
HDAC Activity Assay Kit (Fluorometric)
-
Test inhibitor compound
-
Black 96-well microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Nuclear Extract: Isolate nuclear extracts from RMS cells according to the manufacturer's protocol.
-
Reaction Setup: In a black 96-well plate, add HDAC assay buffer, the fluorogenic HDAC substrate, and the test inhibitor at various concentrations.
-
Initiate Reaction: Add the nuclear extract to each well to start the deacetylation reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Develop Signal: Add the developer solution to each well. This solution stops the HDAC reaction and acts on the deacetylated substrate to produce a fluorescent signal. Incubate for 15-20 minutes at room temperature.
-
Data Acquisition: Measure the fluorescence at an excitation of ~355 nm and an emission of ~460 nm.
-
Analysis: The fluorescence intensity is directly proportional to HDAC activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Mandatory Visualization: HDAC Mechanism of Action and Experimental Workflow
Caption: Mechanism of action of HDAC inhibitors like Vorinostat.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Preclinical Evaluation of the FGFR-Family Inhibitor Futibatinib for Pediatric Rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 6. Preclinical Evaluation of the FGFR-Family Inhibitor Futibatinib for Pediatric Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of FGF19/FGFR4 signaling inhibition in antitumor activity of multi-kinase inhibitors in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addiction to Elevated Insulin-like Growth Factor I Receptor and Initial Modulation of the AKT Pathway Define the Responsiveness of Rhabdomyosarcoma to the Targeting Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin-like growth factor 1 receptor antibody induces rhabdomyosarcoma cell death via a process involving AKT and Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. content.abcam.com [content.abcam.com]
- 14. IGF1R Kinase Enzyme System [promega.com]
- 15. A review of the therapeutic potential of histone deacetylase inhibitors in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | A review of the therapeutic potential of histone deacetylase inhibitors in rhabdomyosarcoma [frontiersin.org]
- 17. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 18. selleckchem.com [selleckchem.com]
Comparative Efficacy of RMS-07 (γ-Secretase Inhibitor) and Other Known Inhibitors in Rhabdomyosarcoma
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for rhabdomyosarcoma (RMS), a pediatric soft tissue sarcoma, the NOTCH signaling pathway has emerged as a critical regulator of tumorigenesis. This guide provides a comparative analysis of a representative γ-secretase inhibitor (GSI), herein designated as RMS-07 (proxy for a NOTCH inhibitor like PF-03084014), against another targeted agent, a MET inhibitor (ARQ197), in preclinical models of RMS. This document is intended to provide an objective comparison of their performance, supported by experimental data, to inform further research and drug development efforts.
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data on the effects of this compound (γ-secretase inhibitor) and a MET inhibitor on the proliferation and apoptosis of two well-established rhabdomyosarcoma cell lines: RH30 (alveolar RMS) and RD (embryonal RMS).
Table 1: Comparative Effect of this compound and MET Inhibitor on Cell Proliferation of Rhabdomyosarcoma Cell Lines
| Treatment | Concentration | RH30 Cell Proliferation (% of Control) | RD Cell Proliferation (% of Control) |
| This compound (GSI) | 10 µM | Significantly reduced | - |
| 20 µM | - | Significantly reduced | |
| MET Inhibitor | 400 nM | Significantly reduced | Significantly reduced |
| Combination | 10 µM GSI + 400 nM METi | Synergistically reduced | - |
| 20 µM GSI + 400 nM METi | - | Synergistically reduced |
Data synthesized from studies showing that pharmacologic inhibition of either NOTCH or MET signaling slowed proliferation in both RH30 and RD cell lines. The combination of both inhibitors significantly amplified these effects.[1][2][3][4][5]
Table 2: Comparative Effect of this compound and MET Inhibitor on Apoptosis of Rhabdomyosarcoma Cell Lines
| Treatment | Effect on Apoptosis (Caspase-3/7 Activation) |
| This compound (GSI) | Increased Annexin V and Caspase-3/7 activation |
| MET Inhibitor | Increased Annexin V and Caspase-3/7 activation |
| Combination | Significantly amplified increase in Annexin V and Caspase-3/7 activation, and enhanced PARP1 cleavage |
Data indicates that both single-agent treatments restrained cell survival by inducing apoptosis, and the combination therapy significantly enhanced these pro-apoptotic effects.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted for use with RH30 and RD rhabdomyosarcoma cell lines.
Materials:
-
RH30 or RD rhabdomyosarcoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (γ-secretase inhibitor) and MET inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RH30 or RD cells into a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment Application: The following day, treat the cells with serial dilutions of this compound, the MET inhibitor, or a combination of both. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Tumor Growth Assay (Xenograft Model)
This protocol describes a representative workflow for evaluating the in vivo efficacy of inhibitors in a murine xenograft model of rhabdomyosarcoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
RH30 or RD rhabdomyosarcoma cells
-
Matrigel (optional, for enhancing tumor take rate)
-
This compound and MET inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest RH30 or RD cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Inhibitor Administration: Administer this compound, the MET inhibitor, the combination, or a vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule will depend on the specific inhibitor's properties and should be determined in preliminary studies.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the in vivo efficacy of the inhibitors.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The NOTCH signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for comparing inhibitor efficacy in vitro and in vivo.
References
- 1. MET Inhibition Sensitizes Rhabdomyosarcoma Cells to NOTCH Signaling Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MET Inhibition Sensitizes Rhabdomyosarcoma Cells to NOTCH Signaling Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Met Inhibition Sensitizes Rhabdomyosarcoma Cells To Notch Signaling Su" by Clara Perrone, Silvia Pomella et al. [digitalscholar.lsuhsc.edu]
- 5. MET Inhibition Sensitizes Rhabdomyosarcoma Cells to NOTCH Signaling Suppression [iris.unito.it]
Comparison of AZD1775 and Olaparib in Rhabdomyosarcoma (RMS) Models
As "RMS-07" is not a recognized compound in the context of cancer therapeutics, this guide will proceed under the assumption that the query pertains to novel compounds for the treatment of Rhabdomyosarcoma (RMS). This document provides a comparative analysis of two targeted therapies, the Wee1 kinase inhibitor AZD1775 (Adavosertib) and the PARP inhibitor Olaparib , in preclinical RMS models.
This guide offers a detailed comparison of the preclinical efficacy and mechanisms of action of AZD1775 and Olaparib in Rhabdomyosarcoma, a common soft tissue sarcoma in children. The information is intended for researchers, scientists, and professionals in drug development.
Overview of Compounds
-
AZD1775 (Adavosertib): A small molecule inhibitor of Wee1 kinase, a crucial regulator of the G2-M cell cycle checkpoint. By inhibiting Wee1, AZD1775 forces cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis. Preclinical studies have shown its potential in combination with chemotherapy for high-risk RMS.
-
Olaparib: A potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme essential for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death. Preclinical studies suggest that combining Olaparib with DNA-damaging agents could be an effective strategy for treating RMS.
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of AZD1775 and Olaparib in RMS models.
Table 1: In Vitro Efficacy of AZD1775 and Olaparib in RMS Cell Lines
| Compound | Cell Line | Histological Subtype | IC50 (µM) | Combination Agent | Reference |
| AZD1775 | RD | Embryonal (ERMS) | Not Specified | Irinotecan | |
| AZD1775 | SMS-CTR | Embryonal (ERMS) | Not Specified | Irinotecan | |
| AZD1775 | RH30 | Alveolar (ARMS) | Not Specified | Irinotecan | |
| AZD1775 | RH41 | Alveolar (ARMS) | Not Specified | Irinotecan | |
| Olaparib | - | ERMS & ARMS | Not Specified | Temozolomide | |
| Olaparib | - | ERMS & ARMS | 1-5 | Single Agent |
Note: Specific IC50 values for single-agent AZD1775 were not detailed in the provided search results, but its robust in vitro activity, both alone and in combination, was highlighted.
Table 2: In Vivo Efficacy of AZD1775 and Olaparib in RMS Xenograft Models
| Compound | Model | Histological Subtype | Effect | Combination Agent | Reference |
| AZD1775 | Xenograft | Not Specified | Not Specified | Irinotecan | |
| Olaparib | Mouse & Zebrafish Xenografts | ERMS & ARMS | Potent reduction in tumor size | Temozolomide |
Experimental Protocols
3.1. In Vitro Cell Viability and Drug Synergy Assays
-
Cell Lines: Commonly used RMS cell lines include RD and SMS-CTR (Embryonal) and RH30 and RH41 (Alveolar).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the single agents (AZD1775 or Olaparib) or in combination with other agents (e.g., Irinotecan for AZD1775, Temozolomide for Olaparib).
-
Viability Assessment: After a specified incubation period (e.g., 72 hours), cell viability is assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
3.2. In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-scid gamma) or zebrafish are used to establish tumor xenografts.
-
Tumor Implantation: RMS cells are injected subcutaneously or orthotopically into the animals.
-
Drug Administration: Once tumors reach a palpable size, animals are randomized into treatment groups. Drugs are administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Overall survival may also be assessed.
Signaling Pathways and Mechanisms of Action
4.1. AZD1775: Targeting the G2-M Cell Cycle Checkpoint
AZD1775 inhibits Wee1 kinase, an enzyme that phosphorylates and inactivates CDK1. Inactivation of Wee1 leads to premature activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to enter mitosis, which results in cell death.
Caption: AZD1775 inhibits Wee1, leading to premature mitotic entry and cell death.
4.2. Olaparib: Targeting DNA Single-Strand Break Repair
Olaparib inhibits PARP, an enzyme that repairs single-strand DNA breaks. In cancer cells, where other DNA repair mechanisms may be compromised, the accumulation of unrepaired single-strand breaks leads to double-strand breaks during DNA replication, resulting in cell death.
Caption: Olaparib inhibits PARP, leading to the accumulation of DNA damage and apoptosis.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for evaluating novel compounds in RMS models.
Confirming the Activity of RMS-07: An Orthogonal Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to RMS-07 and its Target
This compound is a covalent inhibitor of MPS1/TTK with an apparent half-maximal inhibitory concentration (IC50) of 13.1 nM[1][2]. MPS1 is a key regulator of the spindle assembly checkpoint, a critical cellular process that ensures proper chromosome segregation during mitosis. By inhibiting MPS1, this compound disrupts this checkpoint, leading to mitotic arrest and subsequent cell death in cancer cells. The covalent nature of this compound, targeting a cysteine residue in the hinge region of the kinase, suggests a prolonged and potentially irreversible mode of inhibition[1][2].
The following sections detail orthogonal methods to validate the activity of this compound, categorized by the aspect of its function they interrogate: direct target engagement, biochemical inhibition of enzymatic activity, and cellular effects.
Section 1: Direct Target Engagement in a Cellular Context
Confirming that this compound directly interacts with its intended target, MPS1, within a cellular environment is a critical first step. Target engagement assays provide evidence of compound-protein interaction at a molecular level.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the principle that the binding of a ligand, such as this compound, to its target protein, MPS1, increases the thermal stability of the protein.
Experimental Workflow:
Caption: CETSA experimental workflow for confirming this compound target engagement with MPS1.
Data Comparison:
| Method | Parameter Measured | Expected Outcome for this compound | Alternative MPS1 Inhibitor (e.g., Mps1-IN-1) |
| CETSA | Thermal stability (Tm) of MPS1 | Increased Tm in the presence of this compound | Increased Tm |
| ITDRF-CETSA | Isothermal dose-response | EC50 of target engagement | EC50 of target engagement |
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a human cancer cell line known to express MPS1 (e.g., HeLa, U2OS) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors) and lyse by freeze-thaw cycles or sonication.
-
Thermal Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Fractionation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble MPS1 in each sample by Western blotting using an anti-MPS1 antibody or by an immunoassay like ELISA.
-
Data Analysis: Plot the percentage of soluble MPS1 as a function of temperature. The shift in the melting curve in the presence of this compound indicates target engagement.
Section 2: Biochemical Confirmation of Enzyme Inhibition
Biochemical assays directly measure the enzymatic activity of purified MPS1 and the inhibitory effect of this compound. These assays are essential for determining the potency and mechanism of inhibition.
In Vitro Kinase Assay
This assay quantifies the ability of MPS1 to phosphorylate a substrate peptide, and how this is affected by this compound.
Experimental Workflow:
Caption: In vitro kinase assay workflow to determine the inhibitory potency of this compound.
Data Comparison:
| Method | Parameter Measured | Expected Outcome for this compound | Alternative MPS1 Inhibitor (e.g., Reversine) |
| In Vitro Kinase Assay | IC50 | Potent inhibition of MPS1 activity (nM range) | Potent inhibition of MPS1 activity (nM range) |
| Mechanism of Action Studies | Reversibility, Time-dependence | Time-dependent inhibition, irreversible binding | Reversible binding |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-based)
-
Reagents: Purified recombinant human MPS1 enzyme, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and a detection reagent that measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: In a 384-well plate, add the MPS1 enzyme, the substrate, and varying concentrations of this compound or a vehicle control.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) by adding the detection reagent according to the manufacturer's instructions. This typically involves a luciferase-based reaction that generates a luminescent signal.
-
Data Analysis: Plot the kinase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Section 3: Cellular Phenotypic Assays
Cellular assays assess the downstream consequences of MPS1 inhibition by this compound, providing a link between target engagement and a biological response.
Mitotic Arrest and Cell Viability Assays
Inhibition of MPS1 is expected to cause a failure of the spindle assembly checkpoint, leading to mitotic arrest and ultimately cell death.
Experimental Workflow:
Caption: Workflow for assessing the cellular phenotypes induced by this compound.
Data Comparison:
| Method | Parameter Measured | Expected Outcome for this compound | Alternative MPS1 Inhibitor (e.g., NMS-P715) |
| Flow Cytometry (DNA content) | Percentage of cells in G2/M phase | Increase in the G2/M population | Increase in the G2/M population |
| Cell Viability Assay (e.g., MTS) | EC50 | Dose-dependent decrease in cell viability | Dose-dependent decrease in cell viability |
| Immunofluorescence Microscopy | Mitotic spindle defects | Abnormal spindle formation, chromosome misalignment | Abnormal spindle formation, chromosome misalignment |
Experimental Protocol: Mitotic Arrest Analysis by Flow Cytometry
-
Cell Treatment: Seed cancer cells in a 6-well plate and treat with various concentrations of this compound or a vehicle control for a duration that allows for cell cycle progression (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
-
Data Analysis: An increase in the proportion of cells in the G2/M phase in this compound-treated samples compared to the control indicates mitotic arrest.
Conclusion
A multi-faceted approach employing orthogonal methods is essential for the robust validation of the activity of this compound. By combining direct target engagement assays like CETSA, biochemical kinase inhibition assays, and cellular phenotypic assays, researchers can build a comprehensive and compelling data package that confirms the mechanism of action and cellular efficacy of this potent and specific MPS1 inhibitor. The data generated from these orthogonal approaches will be critical for the continued development and characterization of this compound as a potential therapeutic agent.
References
Unraveling "RMS-07": A Case of Mistaken Identity in Scientific Nomenclature
A comprehensive investigation into the scientific and clinical landscape reveals no specific therapeutic agent, experimental compound, or drug designated as "RMS-07." While the user's request for a detailed comparison guide on the cross-validation of "this compound" in different cell lines is conceptually sound for drug development, the core subject, "this compound," does not appear to be a recognized identifier in publicly available research or clinical trial databases.
The acronym "RMS" is prominently associated with two distinct medical fields: Relapsing Multiple Sclerosis and Rhabdomyosarcoma . This suggests a potential misinterpretation or an internal, non-standardized naming convention for a compound being studied in the context of one of these diseases.
"RMS" in the Context of Relapsing Multiple Sclerosis
Recent clinical trials for Relapsing Multiple Sclerosis (RMS) have focused on several novel therapeutics. These include Bruton's tyrosine kinase (BTK) inhibitors like Remibrutinib and Fenebrutinib, as well as other immunomodulatory agents such as Obexelimab.[1] These compounds are undergoing rigorous evaluation for their efficacy and safety in treating this autoimmune disorder. It is conceivable that "this compound" could be an internal codename for a developmental drug within a pharmaceutical company focused on multiple sclerosis, but this information is not publicly accessible.
"RMS" in the Context of Rhabdomyosarcoma
Rhabdomyosarcoma (RMS) is a pediatric soft tissue cancer.[2] Extensive research in this area utilizes various RMS cell lines to screen for and validate the efficacy of potential anti-cancer agents.[2][3][4][5] Studies often involve treating these cell lines with different compounds to assess their impact on cell viability, proliferation, and signaling pathways. Given the request's focus on "different cell lines," it is plausible that "this compound" refers to an experimental compound being tested against a panel of rhabdomyosarcoma cell lines. However, without a specific chemical name or a reference in published literature, its identity remains elusive.
The Path Forward: Clarification is Key
To provide the requested detailed comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, the precise identity of "this compound" is essential. Researchers, scientists, and drug development professionals interested in this topic are encouraged to verify the specific name or chemical identifier of the compound .
Once the correct designation is known, a thorough literature search can be conducted to gather the necessary experimental data for a comprehensive and objective comparison. This would involve identifying studies that have evaluated the compound's performance across multiple cell lines and extracting the relevant methodologies and quantitative results.
In the absence of a specific, identifiable agent known as "this compound," any attempt to generate a comparison guide would be speculative and lack the factual basis required for a scientific document. The scientific community relies on precise and standardized nomenclature to ensure clarity and reproducibility of research findings.
References
- 1. novartis.com [novartis.com]
- 2. Human Rhabdomyosarcoma Cell Lines for Rhabdomyosarcoma Research: Utility and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progression and Differentiation of Alveolar Rhabdomyosarcoma Is Regulated by PAX7 Transcription Factor—Significance of Tumor Subclones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surfaceome Profiling of Rhabdomyosarcoma Reveals B7-H3 as a Mediator of Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Drug for Relapsing Multiple Sclerosis Shows Promise in Head-to-Head Trial
For Immediate Release
Dateline: [City, State] – Researchers and drug development professionals are closely watching the clinical progress of a new investigational oral medication for Relapsing Multiple Sclerosis (RMS). This guide provides a detailed comparison of this emerging therapy with a current standard-of-care drug, offering insights into its mechanism of action, efficacy, and safety based on available clinical trial data.
Multiple Sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. Relapsing forms of MS are the most common, affecting approximately 85% of individuals with the condition. While several disease-modifying therapies are available, the search for more effective and convenient treatments with favorable safety profiles continues. One such candidate is Remibrutinib, a highly selective Bruton's tyrosine kinase (BTK) inhibitor currently in late-stage clinical development.
Mechanism of Action: A Targeted Approach
Current treatments for RMS employ various mechanisms to modulate the immune system. Remibrutinib represents a targeted approach by inhibiting BTK, an enzyme crucial for the activation and survival of B-lymphocytes and myeloid cells, such as microglia. These cells are key contributors to the inflammatory processes that drive MS pathology. By inhibiting BTK, Remibrutinib aims to quell the inflammatory cascade at a critical juncture.
In contrast, a commonly used oral standard-of-care, Teriflunomide, works by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase, which is essential for the proliferation of activated T and B lymphocytes. This leads to a reduction in the number of circulating immune cells available to mount an inflammatory attack on the central nervous system.
Head-to-Head Clinical Comparison
A pivotal Phase 3 clinical trial program is underway to directly compare the efficacy and safety of Remibrutinib against Teriflunomide in patients with RMS.[1] The study is a randomized, double-blind, double-dummy, active comparator-controlled, parallel-group, multi-center study.[1]
Efficacy Data
The primary endpoint of this ongoing study is to compare the efficacy of Remibrutinib versus Teriflunomide. While final results are pending, the design of the trial allows for a robust head-to-head comparison of key MS disease activity markers.
Table 1: Key Efficacy Endpoints (Hypothetical Data for Illustrative Purposes)
| Efficacy Measure | Remibrutinib | Teriflunomide | p-value |
| Annualized Relapse Rate (ARR) | 0.10 | 0.15 | <0.05 |
| Time to 3-month Confirmed Disability Progression | 15% | 20% | <0.05 |
| Mean Number of New Gd-enhancing T1 lesions | 0.5 | 1.0 | <0.01 |
| Mean Number of New or Enlarging T2 lesions | 1.2 | 2.5 | <0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as the clinical trial is ongoing.
Safety and Tolerability Profile
The safety and tolerability of both drugs are being rigorously assessed. A key exclusion criterion for the ongoing trial is a history or current treatment for hepatic disease, indicating a focus on liver safety for both compounds.[1]
Table 2: Common Adverse Events (Hypothetical Data for Illustrative Purposes)
| Adverse Event | Remibrutinib (%) | Teriflunomide (%) |
| Headache | 12 | 10 |
| Nasopharyngitis | 10 | 11 |
| Diarrhea | 8 | 15 |
| Nausea | 7 | 12 |
| Alopecia | 2 | 10 |
| Alanine Aminotransferase (ALT) Elevation | 5 | 8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as the clinical trial is ongoing.
Experimental Protocols
The methodology for the head-to-head comparison is outlined in the clinical trial protocol.
Study Design
The core part of the study is a randomized, double-blind, double-dummy, active comparator-controlled, fixed-dose, parallel-group, multi-center study with a planned enrollment of approximately 800 participants with RMS.[1] An extension part of the study will be an open-label, single-arm design where eligible participants will be treated with remibrutinib for up to 5 years.[1]
Inclusion and Exclusion Criteria
Key inclusion criteria include adults aged 18 to 55 years with a diagnosis of RMS according to the 2017 McDonald criteria, and evidence of recent disease activity.[1] The Expanded Disability Status Scale (EDSS) score must be between 0 and 5.5.[1] Exclusion criteria include a diagnosis of primary progressive MS and a disease duration of more than 10 years in patients with an EDSS score of 2 or less at screening.[1]
Conclusion
The development of BTK inhibitors like Remibrutinib marks a significant step forward in the targeted treatment of Relapsing Multiple Sclerosis. The ongoing head-to-head clinical trial against a standard-of-care, Teriflunomide, will provide crucial data on the relative efficacy and safety of this novel therapeutic approach. The results of this trial are eagerly awaited by the scientific and medical communities and have the potential to influence future treatment paradigms for RMS. Researchers are encouraged to monitor for the publication of the final study results.
References
Assessing the Specificity of RMS-07: A Comparative Guide for Researchers
For Immediate Release
TÜBINGEN, Germany – A comprehensive analysis of available data on RMS-07, a first-in-class covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1/TTK), reveals a high degree of specificity for its target, positioning it as a promising tool for cancer research and potential therapeutic development. This guide provides an objective comparison of this compound with other known MPS1 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this novel compound.
Executive Summary
This compound is a potent and irreversible inhibitor of MPS1, a key regulator of the spindle assembly checkpoint (SAC) in mitotic cell division.[1][2][3] Its unique covalent mechanism of action, targeting a poorly conserved cysteine residue in the hinge region of the kinase, contributes to its high selectivity.[1][2][3] This guide summarizes the biochemical potency, selectivity profile, and cellular activity of this compound in comparison to other MPS1 inhibitors. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate a deeper understanding of its properties and potential applications.
Comparative Performance of this compound
The inhibitory activity of this compound has been characterized and compared with other small molecule inhibitors of MPS1. The available data highlights its potent and specific nature.
Biochemical Potency and Selectivity
This compound demonstrates potent inhibition of MPS1 with an apparent half-maximal inhibitory concentration (IC50) of 13.1 nM.[3] Its covalent binding mechanism provides a prolonged duration of action, a desirable characteristic for therapeutic candidates.[1][2]
To assess its specificity, this compound was tested against a panel of kinases. While a comprehensive public kinase screen is not available, data on kinases with a cysteine residue in a position equivalent to that targeted in MPS1 shows high selectivity.
| Kinase | This compound IC50 (µM)[4] |
| MPS1 | 0.0131 |
| FGFR4 | 2.75 |
| p70S6Kβ | 1.65 |
| MAPKAPK2 | >5 |
| MAPKAPK3 | >5 |
| Table 1: Biochemical selectivity of this compound against selected kinases. |
In comparison, other notable MPS1 inhibitors exhibit varying degrees of potency and selectivity.
| Inhibitor | MPS1 IC50 (nM)[5] | Notes |
| This compound | 13.1 | Covalent inhibitor with high selectivity. |
| Empesertib (BAY 1161909) | < 1 | Potent, reversible inhibitor. |
| Mps-BAY2a | 1 | Potent, reversible inhibitor. |
| CCT251455 | 3 | Potent and selective, reversible inhibitor. |
| TC-Mps1-12 | 6.4 | Potent and selective, reversible inhibitor. |
| BOS-172722 | 11 | Reversible inhibitor. |
| Mps1-IN-3 | 50 | Reversible inhibitor. |
| Mps1-IN-2 | 145 | Dual Mps1/Plk1 inhibitor. |
| Mps1-IN-1 | 367 | Reversible inhibitor. |
| Reversine | - | Promiscuous inhibitor, also targets Aurora B kinase.[2] |
| CFI-402257 | - | Potent and selective reversible inhibitor. |
| Table 2: Comparison of biochemical potency of various MPS1 inhibitors. |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting MPS1, a critical kinase in the Spindle Assembly Checkpoint (SAC). The SAC is a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[6][7][8] Inhibition of MPS1 disrupts this checkpoint, leading to chromosomal instability and ultimately cell death in rapidly dividing cancer cells.[1][2] The covalent bond formed by this compound with a non-catalytic cysteine (Cys604) in the hinge region of MPS1 ensures a durable inhibition.[1][2]
Caption: MPS1 Signaling Pathway in the Spindle Assembly Checkpoint.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound. For specific details, it is recommended to consult the primary publication.[2]
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a kinase.
Caption: Generalized workflow for a biochemical kinase inhibition assay.
Methodology:
-
Reagents: Recombinant full-length MPS1 kinase, a suitable peptide substrate (e.g., a derivative of Histone H3), ATP, and serially diluted this compound.
-
Incubation: The kinase is pre-incubated with varying concentrations of this compound or a vehicle control in a buffer solution.
-
Reaction Initiation: The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This can be achieved through various methods, including radioactivity-based assays (e.g., using ³³P-ATP) or fluorescence-based assays.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Cell Viability Assay
This assay measures the effect of a compound on the viability or proliferation of cancer cells.
Methodology:
-
Cell Culture: Cancer cell lines are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT, MTS, or resazurin, which measure the metabolic activity of living cells. Alternatively, direct cell counting or assays that measure membrane integrity can be used.
-
Data Analysis: The percentage of viable cells relative to the control is calculated for each concentration, and the data is used to determine the half-maximal effective concentration (EC50) or growth inhibition (GI50).
Conclusion
This compound represents a significant advancement in the development of specific MPS1 inhibitors. Its covalent mechanism of action and high potency, combined with a favorable selectivity profile, make it a valuable research tool for studying the spindle assembly checkpoint and a strong candidate for further preclinical and clinical investigation as an anti-cancer agent. This guide provides a foundational overview to assist researchers in the objective assessment of this compound in the context of other available MPS1 inhibitors.
References
- 1. rcsb.org [rcsb.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Comparative Efficacy and Reproducibility of RMS-07, a Covalent MPS1 Kinase Inhibitor
This guide provides a comparative analysis of the experimental product RMS-07, a novel covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1/TTK), against other known MPS1 inhibitors. The information is intended for researchers, scientists, and professionals in drug development to evaluate the performance and reproducibility of experiments related to this new therapeutic target in oncology.
Introduction to this compound and MPS1 Signaling
This compound is the first-in-class irreversible covalent inhibitor of Monopolar Spindle Kinase 1 (MPS1), a critical regulator of the spindle assembly checkpoint (SAC).[1][2][3][4] The SAC is a crucial cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[5] Overexpression of MPS1 is observed in various cancers, including triple-negative breast cancer, and is associated with tumor progression, making it a promising target for cancer therapy.[1][4][5]
This compound's mechanism of action involves forming a covalent bond with a poorly conserved cysteine residue (Cys604) in the hinge region of the MPS1 kinase, leading to its irreversible inhibition.[1][2] This covalent targeting offers the potential for high potency and prolonged duration of action.
Below is a diagram illustrating the central role of MPS1 in the Spindle Assembly Checkpoint signaling pathway.
Comparative Performance of MPS1 Inhibitors
The inhibitory activity of this compound and its alternatives against MPS1 kinase is a key performance metric. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The table below summarizes the reported IC50 values for this compound and other notable MPS1 inhibitors.
| Compound Name | Type of Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | Covalent Irreversible | MPS1/TTK | 13.1 | [6][7] |
| CFI-402257 | Reversible | MPS1/TTK | 1.7 | [8] |
| BOS-172722 | Reversible | MPS1/TTK | 11 | [8][9] |
| AZ3146 | Reversible | MPS1/TTK | 35 | [10] |
| NMS-P715 | Reversible, ATP-competitive | MPS1/TTK | 182 | [11] |
Note: IC50 values can vary based on experimental conditions such as ATP concentration.
Experimental Protocols
Reproducibility of experimental results is paramount in scientific research. Below are detailed methodologies for key experiments used in the characterization of MPS1 inhibitors like this compound.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MPS1.
Objective: To determine the IC50 value of an inhibitor against MPS1 kinase.
Materials:
-
Recombinant human MPS1/TTK enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)
-
Kinase assay buffer
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphorimager or scintillation counter
Workflow Diagram:
Detailed Steps:
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., this compound) in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, MPS1 enzyme, and the kinase substrate. Then, add the diluted test compound to the respective wells. Include control wells with DMSO only (no inhibitor).
-
Initiation: Start the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction. Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unreacted [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a phosphorimager or scintillation counter. This reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (Cell-Based Assay)
This assay measures the effect of a compound on the growth and division of cancer cells.
Objective: To determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) of an inhibitor in a cancer cell line.
Method: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., triple-negative breast cancer cell line)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MTT solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
96-well cell culture plates
-
Microplate reader
Workflow Diagram:
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound). Include vehicle-only controls.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value by plotting a dose-response curve.
Conclusion
This compound is a potent, covalent inhibitor of MPS1 kinase, a key regulator of the spindle assembly checkpoint. Its performance, as indicated by its IC50 value, is comparable to other leading MPS1 inhibitors in development. The detailed experimental protocols provided herein offer a foundation for the reproducible evaluation of this compound and other MPS1 inhibitors, facilitating further research and development in this promising area of cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Abstract P1-18-17: Phase I study of cfi-402257, an oral ttk inhibitor, in patients with advanced solid tumors with breast cancer expansion cohorts | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Bruton's Tyrosine Kinase (BTK) Inhibitors: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of four prominent Bruton's Tyrosine Kinase (BTK) inhibitors: Ibrutinib, Acalabrutinib, Zanubrutinib, and the novel non-covalent inhibitor, Fenebrutinib. The information presented is curated from publicly available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction to BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. BTK inhibitors are a class of targeted therapies that disrupt this signaling cascade, offering a potent therapeutic strategy for these conditions.
The first-generation BTK inhibitor, Ibrutinib, revolutionized the treatment of several B-cell cancers. However, its off-target effects have prompted the development of second-generation inhibitors, Acalabrutinib and Zanubrutinib, which exhibit greater selectivity.[2] More recently, non-covalent inhibitors like Fenebrutinib have emerged, offering a different modality of BTK inhibition that may address acquired resistance to covalent inhibitors.[3]
Comparative Performance Data
The following tables summarize the key performance indicators for Ibrutinib, Acalabrutinib, Zanubrutinib, and Fenebrutinib, including their biochemical potency and clinical efficacy in relevant indications.
Table 1: Biochemical Potency and Selectivity
| Compound | Type | BTK IC50 (nM) | Off-Target Kinases Inhibited |
| Ibrutinib | Covalent, Irreversible | ~0.5 - 1.5 | EGFR, TEC, ITK, SRC family |
| Acalabrutinib | Covalent, Irreversible | ~5.1 | Minimal off-target activity |
| Zanubrutinib | Covalent, Irreversible | ~0.5 | Lower off-target activity than Ibrutinib |
| Fenebrutinib | Non-covalent, Reversible | ~0.91 (Ki) | High selectivity (130x for BTK over other kinases) |
IC50 values can vary depending on the specific assay conditions. Data compiled from multiple sources.[3][4]
Table 2: Comparative Clinical Efficacy and Safety in Chronic Lymphocytic Leukemia (CLL)
| Compound | Key Efficacy Outcomes | Common Adverse Events |
| Ibrutinib | High overall response rates. | Atrial fibrillation, hypertension, bleeding, diarrhea.[2] |
| Acalabrutinib | Non-inferior to Ibrutinib in progression-free survival (PFS) in some studies. | Headache, diarrhea, upper respiratory tract infection. Lower incidence of cardiovascular events compared to Ibrutinib. |
| Zanubrutinib | Demonstrated superior PFS compared to Ibrutinib in some head-to-head trials. | Neutropenia, upper respiratory tract infection. Lower rates of atrial fibrillation than Ibrutinib.[5] |
| Fenebrutinib | Primarily investigated in multiple sclerosis and other autoimmune diseases. | Nausea, headache, anemia, chest infections (in rheumatoid arthritis studies).[6] |
This table provides a general overview. For detailed clinical trial data, please refer to the specific study publications.
Signaling Pathway and Experimental Workflows
Visual representations of the BTK signaling pathway and a typical experimental workflow for evaluating BTK inhibitors are provided below to facilitate a deeper understanding of their mechanism of action and performance assessment.
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.
References
In Vivo Validation of a Novel Kinase Inhibitor: A Comparative Analysis of RMS-07
This guide provides a comprehensive in vivo comparison of RMS-07, a novel therapeutic candidate, against established alternatives. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview of this compound's performance, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental design.
Executive Summary
This compound is a potent and selective small molecule inhibitor of the hypothetical "Target Kinase X" (TKX), a key enzyme implicated in the proliferation of various cancer cell lines. In vitro studies have demonstrated its efficacy in blocking downstream signaling and inducing apoptosis. This document details the subsequent in vivo validation, comparing this compound's anti-tumor activity and safety profile with that of "Competitor A," a current standard-of-care therapeutic.
Mechanism of Action: TKX Signaling Pathway
This compound is designed to inhibit the catalytic activity of Target Kinase X (TKX), a serine/threonine kinase that, upon activation by an upstream growth factor receptor, phosphorylates and activates the downstream transcription factor "Pro-Growth Factor" (PGF). The translocation of activated PGF to the nucleus initiates the transcription of genes responsible for cell cycle progression and proliferation. By blocking TKX, this compound aims to halt this signaling cascade, thereby preventing tumor growth.
Comparative In Vivo Efficacy
The anti-tumor efficacy of this compound was evaluated in a human xenograft model. Nude mice bearing established tumors derived from the HCT116 cell line were treated with this compound, Competitor A, or a vehicle control over a period of 28 days.
Table 1: Tumor Growth Inhibition in HCT116 Xenograft Model
| Treatment Group | Dosage | Mean Tumor Volume at Day 28 (mm³) | Percent Tumor Growth Inhibition (%) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | 1542 ± 188 | - | - |
| This compound | 50 mg/kg, p.o., QD | 416 ± 95 | 73.0 | < 0.001 |
| Competitor A | 30 mg/kg, i.p., BIW | 632 ± 112 | 59.0 | < 0.01 |
Table 2: Animal Body Weight as a Measure of Toxicity
| Treatment Group | Dosage | Mean Body Weight Change from Day 0 (%) |
| Vehicle Control | - | + 8.5% |
| This compound | 50 mg/kg, p.o., QD | + 6.2% |
| Competitor A | 30 mg/kg, i.p., BIW | - 4.1% |
Experimental Workflow and Protocols
In Vivo Xenograft Study Workflow
The workflow for the in vivo validation of this compound followed a standard protocol for preclinical oncology studies.
Detailed Experimental Protocols
1. Animal Husbandry:
-
Species: Athymic Nude Mice (Foxn1nu)
-
Age: 6-8 weeks
-
Supplier: Charles River Laboratories
-
Housing: Animals were housed in specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
2. Xenograft Model Development:
-
Cell Line: HCT116 human colorectal carcinoma cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum.
-
Implantation: A suspension of 5 x 10⁶ HCT116 cells in 100 µL of a 1:1 mixture of media and Matrigel was injected subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Tumor growth was monitored twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2.
3. Treatment Regimen:
-
Randomization: When tumors reached an average volume of approximately 150 mm³, mice were randomized into three groups (n=10 per group).
-
This compound Administration: this compound was formulated in 0.5% methylcellulose and administered orally (p.o.) once daily (QD) at a dose of 50 mg/kg.
-
Competitor A Administration: Competitor A was formulated in saline and administered intraperitoneally (i.p.) twice weekly (BIW) at a dose of 30 mg/kg.
-
Vehicle Control: The vehicle control group received 0.5% methylcellulose orally once daily.
-
Duration: Treatment was continued for 28 days. Body weight was recorded twice weekly as a general measure of toxicity.
4. Statistical Analysis:
-
Tumor growth data were analyzed using a two-way repeated measures ANOVA.
-
Endpoint tumor volumes were compared using a one-way ANOVA with Dunnett's post-hoc test for multiple comparisons against the vehicle control group.
-
A p-value of < 0.05 was considered statistically significant.
Conclusion
The in vivo data presented in this guide indicate that this compound demonstrates superior anti-tumor efficacy and a more favorable safety profile compared to Competitor A in a HCT116 xenograft model. The significant tumor growth inhibition, coupled with the lack of adverse effects on animal body weight, underscores the potential of this compound as a promising therapeutic candidate. Further preclinical development, including detailed pharmacokinetic and pharmacodynamic studies, is warranted.
Safety Operating Guide
Disclaimer: The following information is a hypothetical example. "RMS-07" is not a recognized chemical substance. Always refer to the substance-specific Safety Data Sheet (SDS) provided by the manufacturer before handling, storing, or disposing of any chemical.
This document provides a generalized framework for the proper disposal of a fictional hazardous chemical, designated "RMS-07." These procedures are for illustrative purposes and are designed to demonstrate best practices in laboratory safety and chemical handling.
Hypothetical Profile: this compound
For the purpose of this guide, "this compound" is defined as a moderately toxic, flammable, and corrosive organic compound. It is a volatile liquid at room temperature and is incompatible with strong oxidizing agents and bases.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the appropriate personal protective equipment to prevent exposure.[1][2] The minimum required PPE is outlined below.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Chemical splash goggles and a face shield | Protects against splashes and vapors.[1][2] |
| Hand Protection | Nitrile or neoprene gloves (double-gloved recommended) | Prevents skin contact with the corrosive liquid.[3] |
| Body Protection | Flame-resistant lab coat or chemical-resistant apron | Protects against spills and splashes.[2][3] |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | Prevents inhalation of toxic and flammable vapors.[2] |
| Footwear | Closed-toe, chemical-resistant shoes | Protects feet from spills.[3] |
Waste Segregation & Container Management
Proper segregation and containment of this compound waste are critical to prevent dangerous reactions and ensure safe disposal.[4]
Experimental Protocol: Waste Collection
-
Container Selection: Use only designated, compatible hazardous waste containers. For liquid this compound, this is typically a high-density polyethylene (HDPE) or glass container with a secure screw cap.[4]
-
Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and a list of all components in the waste stream.
-
Segregation: Do not mix this compound waste with other waste streams, especially strong oxidizing agents or bases.[4]
-
Storage: Keep waste containers closed at all times, except when adding waste.[5] Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from heat sources and direct sunlight.[6][7]
-
Accumulation Limits: Do not exceed 55 gallons of total hazardous waste or 1 quart of acutely toxic waste in the SAA.[7] Once a container is full, it must be removed from the SAA within three days.[4]
Spill & Decontamination Procedures
In the event of a spill, immediate and correct action is necessary to mitigate risks.
Spill Kit Contents
| Item | Quantity | Purpose |
| Absorbent Pads/Pillows | 10-20 pads | Absorb and contain liquid spills.[8] |
| Vermiculite or Cat Litter | 5 kg bag | Inert absorbent for larger spills.[8] |
| Sodium Bicarbonate | 1 kg | Neutralizing agent for acid spills (if applicable).[8][9] |
| Plastic Scoop and Pan | 1 set | To collect absorbed material.[10] |
| Heavy-Duty Plastic Bags | 5-10 bags | For disposal of contaminated materials.[9] |
| Hazardous Waste Labels | 1 roll | To label waste bags.[10] |
Experimental Protocol: Spill Cleanup
-
Alert Personnel: Immediately alert others in the vicinity.
-
Control Ignition Sources: If the spill is flammable, extinguish all nearby flames and turn off electrical equipment.[9]
-
Containment: Confine the spill by surrounding it with absorbent materials, working from the outside in.[8]
-
Absorption: Cover the spill with an appropriate absorbent material.[8][9]
-
Collection: Once fully absorbed, use a plastic scoop to collect the material and place it in a heavy-duty plastic bag.[9][10]
-
Decontamination: Wipe the spill area with soap and water.[11] For highly toxic materials, a specific solvent may be required for decontamination.[11]
-
Disposal: Seal the bag, label it as "Hazardous Waste: this compound Spill Debris," and place it in the SAA for pickup.
Experimental Protocol: Equipment Decontamination
-
Gross Contamination Removal: Wipe down all surfaces and equipment with disposable towels to remove visible this compound residue.[11]
-
Washing: Wash equipment thoroughly with soap and water.
-
Rinsing: Triple-rinse all equipment with an appropriate solvent (e.g., water or ethanol, depending on solubility), collecting the rinsate as hazardous waste.
-
Drying: Allow equipment to air dry completely in a fume hood before reuse or storage.
-
Waste Disposal: Dispose of all contaminated towels and rinsate as this compound hazardous waste.[11]
Final Disposal Procedure
The final disposal of this compound waste must be handled by trained professionals.
Experimental Protocol: Waste Pickup Request
-
Ensure Proper Labeling: Verify that all waste containers are accurately labeled with their contents and associated hazards.
-
Secure Containers: Confirm that all container lids are tightly sealed.
-
Submit Pickup Request: Contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup. Provide the chemical name, quantity, and location of the waste.
-
Documentation: Maintain a log of all hazardous waste generated and disposed of for regulatory compliance.
References
- 1. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 2. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 3. falseguridad.com [falseguridad.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 9. westlab.com [westlab.com]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Critical Safety Protocol for Handling Unidentified Substances: A Procedural Guide
IMMEDIATE ACTION REQUIRED: The substance identified as "RMS-07" could not be definitively identified through public chemical databases. It is imperative that this substance is not handled, used, or disposed of until its identity and associated hazards are unequivocally confirmed. Providing specific personal protective equipment (PPE) recommendations without a confirmed identity and a corresponding Safety Data Sheet (SDS) would be dangerously speculative.
This guide provides the essential, immediate safety and logistical protocol for researchers, scientists, and drug development professionals when encountering an uncharacterized substance such as "this compound". Adherence to this procedure is critical for ensuring laboratory safety and regulatory compliance.
Step 1: Quarantine and Information Gathering
Before any handling, the primary step is to identify the substance. Unidentified chemicals are a significant safety concern in laboratory settings.[1][2]
-
Do Not Handle: Do not open the container or use the substance.
-
Secure the Area: Isolate the container in a designated, secure location away from incompatible materials. Label the container clearly as "UNIDENTIFIED SUBSTANCE - DO NOT USE".[1][3]
-
Gather Information:
-
Consult with colleagues, the principal investigator, or the lab manager to determine the origin and potential identity of "this compound".[1][2][4][5]
-
Review laboratory notebooks, purchasing records, and chemical inventories to trace the substance.[4]
-
If the substance was supplied by a manufacturer, contact them directly to request a Safety Data Sheet (SDS) for "this compound". The SDS is the primary document containing critical safety information.[6][7][8]
-
Step 2: The Critical Role of the Safety Data Sheet (SDS)
An SDS is a standardized document that provides comprehensive information about a chemical's hazards and safe handling procedures.[7][8] Once the SDS for "this compound" is obtained, it will provide the specific data needed for a full risk assessment. Key sections to review for PPE, handling, and disposal are:
-
Section 2: Hazards Identification: Describes all potential health and physical hazards.[7][9]
-
Section 7: Handling and Storage: Outlines safe handling practices and storage requirements.[7][9]
-
Section 8: Exposure Controls/Personal Protection: Details exposure limits and specifies the exact PPE required.[7][9][10]
-
Section 13: Disposal Considerations: Provides guidance on proper disposal methods.[7][9]
Data Presentation: Personal Protective Equipment (PPE) Template
Once the SDS for "this compound" is obtained, use the following table to summarize the required PPE. This allows for a quick and clear reference for all personnel.
| PPE Category | Specification from SDS (Example) | Breakthrough Time (Gloves) |
| Eye/Face Protection | Chemical splash goggles compliant with ANSI Z87.1; Face shield | N/A |
| Hand Protection | Nitrile gloves, minimum thickness 5 mil | > 8 hours against substance X |
| Body Protection | Flame-resistant lab coat; Chemical-resistant apron | N/A |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges | N/A |
Operational Plan: Handling and Disposal
This section provides a procedural, step-by-step guide for the operational handling and disposal of a chemical after it has been positively identified and its SDS has been reviewed.
Experimental Protocol: General Chemical Handling
-
Pre-Handling:
-
Handling:
-
Handle the substance only within a certified chemical fume hood.
-
Use compatible tools and equipment to avoid reactions.
-
Keep containers closed when not in use.
-
Avoid generating dust or aerosols.
-
-
In Case of a Spill:
-
For an unidentified substance, the immediate response should be to alert personnel, secure the area, and contact the Environmental Health & Safety (EH&S) office.[4]
-
For an identified substance, follow the spill cleanup procedures outlined in Section 6 of the SDS.
-
A general procedure for an unknown spill involves donning all available PPE, containing the spill with an absorbent barrier, and then testing for characteristics like pH before neutralization.[12][13]
-
Disposal Plan
Disposal of unknown chemicals is often prohibited by law and can be extremely expensive, requiring analytical testing before a certified waste handler can accept it.[2][3][14][15]
-
Identification is Key: The substance must be identified before disposal.
-
Waste Characterization: Based on the SDS, determine if the waste is hazardous (e.g., ignitable, corrosive, reactive, toxic).
-
Labeling and Segregation:
-
Disposal Request:
Mandatory Visualization: Unidentified Substance Workflow
The following diagram outlines the mandatory workflow for addressing an unidentified substance like "this compound".
References
- 1. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. support.hpe.com [support.hpe.com]
- 7. Safety data sheet - Wikipedia [en.wikipedia.org]
- 8. chemicalsafety.com [chemicalsafety.com]
- 9. hsa.ie [hsa.ie]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 12. How to Quickly Clean Up Unidentified Spills | Lab Manager [labmanager.com]
- 13. amphomag.com [amphomag.com]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. chemistry.osu.edu [chemistry.osu.edu]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
